Biotin-PEG24-Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H117N3O28S/c65-58(4-2-1-3-57-60-56(55-93-57)63-61(68)64-60)62-6-8-70-10-12-72-14-16-74-18-20-76-22-24-78-26-28-80-30-32-82-34-36-84-38-40-86-42-44-88-46-48-90-50-52-92-54-53-91-51-49-89-47-45-87-43-41-85-39-37-83-35-33-81-31-29-79-27-25-77-23-21-75-19-17-73-15-13-71-11-9-69-7-5-59(66)67/h56-57,60H,1-55H2,(H,62,65)(H,66,67)(H2,63,64,68)/t56-,57-,60-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKCSORFFNBMQV-ARCIYZCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H117N3O28S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Data Sheet: Physicochemical Properties of Biotin-PEG24-Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight and key physicochemical properties of Biotin-PEG24-Acid, a critical reagent in bioconjugation and targeted drug delivery.
Introduction to this compound
This compound is a high-purity biotinylation reagent that incorporates three key functional components: a biotin moiety, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The biotin group provides high-affinity binding to avidin and streptavidin, making it an invaluable tool for detection, purification, and targeting applications.[1] The long, flexible PEG24 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation, thereby improving the performance of conjugated biomolecules.[1][2] The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, peptides, and other molecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC).[2]
Physicochemical Data
The fundamental quantitative properties of this compound are summarized below. The molecular weight is derived from its chemical formula.
| Parameter | Value | Source |
| Chemical Formula | C₆₁H₁₁₇N₃O₂₈S | |
| Average Molecular Weight | 1372.65 g/mol | |
| CAS Number | 721431-18-1 | |
| Purity | Typically ≥95% |
Protocol for Molecular Weight Calculation
The molecular weight of this compound is determined computationally based on its verified chemical formula. This method provides a precise theoretical mass essential for stoichiometric calculations in experimental settings.
Methodology:
-
Elemental Composition Analysis: The chemical formula (C₆₁H₁₁₇N₃O₂₈S) is first established to identify the constituent elements and the number of atoms of each.
-
Standard Atomic Weight Reference: The standard atomic weight for each element is obtained from the International Union of Pure and Applied Chemistry (IUPAC) periodic table (rounded for calculation):
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
-
-
Molar Mass Calculation: The molecular weight (MW) is calculated by summing the masses of all atoms in the formula:
-
MW = (No. of C atoms × Atomic Wt. of C) + (No. of H atoms × Atomic Wt. of H) + (No. of N atoms × Atomic Wt. of N) + (No. of O atoms × Atomic Wt. of O) + (No. of S atoms × Atomic Wt. of S)
-
MW = (61 × 12.011) + (117 × 1.008) + (3 × 14.007) + (28 × 15.999) + (1 × 32.06)
-
MW = 732.671 + 117.936 + 42.021 + 447.972 + 32.06
-
MW ≈ 1372.66 g/mol
-
Visualization of Calculation Workflow
The logical flow for determining the molecular weight of a chemical compound from its name is illustrated below.
References
Navigating the Solubility of Biotin-PEG24-Acid in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Biotin-PEG24-Acid in aqueous buffers, a critical parameter for its effective use in bioconjugation, drug delivery, and various life science applications. While precise quantitative solubility limits are not extensively published, this document synthesizes available data, outlines key influencing factors, and provides a detailed experimental protocol for determining solubility in your specific laboratory settings.
Core Concepts: Understanding the Solubility of Biotin-PEGylated Compounds
This compound is a heterobifunctional linker molecule comprising three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent attachment to amine-containing molecules. The aqueous solubility of this compound is primarily dictated by the long, hydrophilic PEG chain.
The PEG spacer significantly enhances the water solubility of the otherwise sparingly soluble biotin molecule, mitigating aggregation and improving the handling of the reagent in aqueous media. Generally, the longer the PEG chain, the greater the aqueous solubility of the biotin-PEG conjugate.[]
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in aqueous buffers:
-
pH: The terminal carboxylic acid group has a pKa value characteristic of carboxylic acids. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is more polar and thus more soluble in water.[2][3] Conversely, at pH values below the pKa, the carboxylic acid will be in its protonated, less soluble form. Therefore, the solubility of this compound is expected to be greater in neutral to alkaline buffers (pH > 7) compared to acidic buffers.[4][5]
-
Temperature: The effect of temperature on the solubility of PEG and PEGylated compounds can be complex. For many solids, solubility increases with temperature. However, some studies have shown that for larger PEG molecules, an increase in temperature can lead to a decrease in solubility in aqueous solutions. It is advisable to determine the optimal temperature for your specific application empirically.
-
Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence the solubility of solutes. While general laboratory buffers like Phosphate-Buffered Saline (PBS) and Tris are commonly used, very high salt concentrations could potentially lead to a "salting-out" effect, reducing the solubility of the PEGylated compound.
-
Presence of Organic Co-solvents: While this compound is designed for aqueous solubility, the addition of small amounts of organic co-solvents like DMSO or DMF can be used to prepare concentrated stock solutions.
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility |
| Biotin-PEG-Thiol (various MWs) | Water, Chloroform, DMSO | 10 mg/mL |
| Biotin-PEG-Acid (various MWs) | Water and aqueous buffer | Soluble |
It is important to note that these values are for related but structurally different molecules and should be used as a general reference. The actual solubility of this compound should be determined experimentally.
Experimental Protocol for Determining Aqueous Solubility
The following is a detailed "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl) at the desired pH
-
Vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge or filtration apparatus (0.22 µm or 0.45 µm filter)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Calibrated analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Prepare replicate samples for each buffer condition to be tested.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on an orbital shaker or rotator and agitate at a constant, controlled temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully remove the vials from the shaker.
-
Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PVDF or PTFE) that is compatible with the buffer and does not bind the compound. Discard the initial few drops of the filtrate to ensure the filter is saturated.
-
-
-
Quantification:
-
Accurately dilute the clear, saturated supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method. A common method is UV-Vis spectrophotometry by measuring the absorbance at a wavelength where the biotin or another part of the molecule absorbs, though HPLC is generally more specific and accurate.
-
A standard curve of known concentrations of this compound in the same buffer should be prepared to accurately determine the concentration of the unknown samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undissolved this compound in the original saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining equilibrium solubility.
Caption: Key factors affecting aqueous solubility.
Conclusion
This compound is a valuable reagent designed for high aqueous solubility, a feature primarily conferred by its 24-unit polyethylene glycol spacer. While specific quantitative solubility data is not widely published, its solubility is expected to be influenced by the pH and temperature of the aqueous buffer. For applications requiring precise knowledge of its solubility limit, the detailed experimental protocol provided in this guide will enable researchers to make accurate determinations under their specific experimental conditions. This empirical approach ensures the robust and reproducible application of this compound in a wide array of scientific endeavors.
References
Synthesis and Purification of Biotin-PEG24-Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG24-Acid, a heterobifunctional linker widely utilized in biomedical research and drug development. The unique properties of this molecule, combining the high-affinity binding of biotin to avidin and streptavidin with the solubility and biocompatibility of a 24-unit polyethylene glycol (PEG) spacer, make it an invaluable tool for applications ranging from targeted drug delivery to advanced bioassays. This document details a representative synthetic pathway and purification protocols, supported by quantitative data and workflow visualizations to aid researchers in their practical applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the coupling of an amine-terminated PEG linker with an activated biotin derivative, followed by the deprotection of a terminal carboxylic acid group. This method allows for the precise and high-yield production of the desired bifunctional molecule.
Synthetic Pathway Overview
The overall synthetic scheme can be visualized as a three-stage process:
-
Preparation of an Amine-Terminated PEG with a Protected Carboxylic Acid: This involves starting with a PEG molecule that has a protected carboxylic acid at one end and a group that can be converted to an amine at the other. A common protecting group for the carboxylic acid is a tert-butyl ester, which is stable under various reaction conditions but can be removed under acidic conditions.
-
Biotinylation of the Amine-Terminated PEG: The terminal amine group of the PEG linker is then reacted with an activated form of biotin, typically Biotin-NHS (N-hydroxysuccinimide) ester, to form a stable amide bond.
-
Deprotection of the Carboxylic Acid: The final step involves the removal of the tert-butyl protecting group to yield the free carboxylic acid, resulting in the final product, this compound.
An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG24-Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG24-Acid is a versatile bifunctional linker widely employed in bioconjugation for the stable and efficient labeling of proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the chemical principles that underpin its utility. We will explore the critical roles of its three key components: the biotin moiety for high-affinity binding, the extended polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, and the terminal carboxylic acid for covalent bond formation. This document will furnish detailed experimental protocols, quantitative data on reaction kinetics and stability, and visual representations of conjugation workflows and downstream applications to empower researchers in their bioconjugation endeavors.
Introduction: The Molecular Architecture and Strategic Advantage of this compound
This compound is a chemical tool designed for the targeted biotinylation of molecules of interest. Its structure is strategically designed to facilitate a two-step bioconjugation process. The molecule consists of:
-
A Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M), forming the basis for numerous detection and purification applications.
-
A Polyethylene Glycol (PEG) Spacer: The 24-unit PEG linker is a long, hydrophilic chain that confers several advantages. It increases the water solubility of the reagent and the resulting conjugate, preventing aggregation.[1] Furthermore, the extended spacer arm minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to avidin or streptavidin.[1]
-
A Terminal Carboxylic Acid: This functional group is the reactive handle for covalent attachment to the target molecule, typically through the formation of a stable amide bond with primary amines.[1]
The combination of these features makes this compound an ideal reagent for creating stable, soluble, and highly functional biotinylated conjugates for a wide array of applications in research and drug development.
The Core Mechanism: Amide Bond Formation via Carbodiimide Chemistry
The primary mechanism of action for conjugating this compound to a biomolecule, such as a protein, involves the activation of its terminal carboxylic acid to form a reactive intermediate that readily couples with primary amines (e.g., the ε-amino group of lysine residues or the N-terminal amine). The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process can be dissected into two key stages:
Stage 1: Activation of the Carboxylic Acid
-
O-acylisourea Intermediate Formation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.
-
NHS-ester Formation: To enhance the efficiency and stability of the reaction, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the target amine.
Stage 2: Aminolysis - Formation of a Stable Amide Bond
-
Nucleophilic Attack: The primary amine on the target biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.
-
Amide Bond Formation and NHS Release: This attack leads to the formation of a stable and irreversible amide bond, covalently linking the Biotin-PEG24 moiety to the target molecule. N-hydroxysuccinimide is released as a byproduct.
This two-step EDC/NHS chemistry is highly efficient and is the cornerstone of bioconjugation with this compound.
References
The Pivotal Role of the PEG24 Spacer in Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and molecular biology, the interaction between biotin and streptavidin stands as a cornerstone technology, renowned for its high affinity and specificity. This bond, one of the strongest non-covalent interactions known in nature, is harnessed in a multitude of applications, from affinity purification and immunoassays to targeted drug delivery and advanced imaging. The efficacy of these applications, however, often hinges on the accessibility of the biotin moiety to the binding pocket of streptavidin. This is where the strategic use of chemical spacers becomes paramount.
This technical guide provides an in-depth exploration of the role of the polyethylene glycol (PEG) spacer, specifically the 24-unit PEG chain (PEG24), in biotinylation. The PEG24 spacer is a long, hydrophilic, and flexible linker that significantly enhances the utility of biotinylation reagents. We will delve into the physicochemical properties conferred by the PEG24 spacer, present available data on its impact on binding interactions, provide detailed experimental protocols for its use, and visualize its role in key biological applications.
Core Concepts: The Multifaceted Role of the PEG24 Spacer
The incorporation of a PEG24 spacer arm between the biotin molecule and the reactive group for conjugation offers several distinct advantages that optimize the performance of biotinylated molecules.
Enhanced Hydrophilicity and Solubility
Many biomolecules, particularly proteins and antibodies, can become less soluble or prone to aggregation upon modification with hydrophobic biotinylation reagents. The PEG24 spacer, being a long chain of repeating ethylene glycol units, is inherently hydrophilic. This property is transferred to the conjugated molecule, improving its aqueous solubility and reducing the likelihood of aggregation, which is crucial for maintaining biological activity and for in vivo applications.[1][2][3]
Reduction of Steric Hindrance
The biotin-binding sites of streptavidin are located deep within the protein's tetrameric structure.[4] For a biotinylated molecule, especially a large one like an antibody, to effectively bind to streptavidin, the biotin must be able to reach this binding pocket without being sterically hindered by the bulk of the conjugated molecule. The extended and flexible nature of the PEG24 spacer arm physically distances the biotin from the conjugated molecule, minimizing steric clashes and facilitating a more efficient and stable interaction with streptavidin.[1]
Improved Pharmacokinetics and Reduced Immunogenicity
In the context of drug development and in vivo applications, PEGylation—the process of attaching PEG chains to molecules—is a well-established strategy to improve the pharmacokinetic profile of therapeutics. The hydrophilic PEG24 spacer creates a hydration shell around the biotinylated molecule, which can help to reduce renal clearance, prolonging its circulation time in the bloodstream. Furthermore, PEG is known to be non-immunogenic and can mask the conjugated molecule from the immune system, thereby reducing the potential for an adverse immune response.
Enhanced Accessibility in Crowded Environments
In many biological assays and cellular contexts, the target for a biotinylated molecule may be situated within a crowded molecular environment, such as on a cell surface or within a protein complex. The long PEG24 spacer allows the biotin moiety to extend further from its conjugated partner, increasing its reach and accessibility to streptavidin, even in sterically challenging situations.
Data Presentation: The Biotin-Streptavidin Interaction
While specific quantitative data directly comparing the binding affinity of Biotin-PEG24 with unconjugated biotin is not extensively documented in readily available literature, the fundamental high-affinity nature of the biotin-streptavidin interaction is well-established. The dissociation constant (Kd) for this interaction is in the femtomolar (10⁻¹⁵ M) range, making it one of the strongest non-covalent bonds known.
Studies on the effect of PEG spacers on biotin-streptavidin binding suggest that while the primary high-affinity interaction is maintained, the length of the spacer can have subtle effects on the binding kinetics. Some research indicates that the presence of a PEG spacer has little influence on the overall affinity. However, it is also theorized that exceptionally long and flexible spacers might have a minor impact on the association and dissociation rates compared to free biotin. It is generally accepted that the significant benefits of reduced steric hindrance and increased solubility provided by a long PEG spacer like PEG24 outweigh any minor alterations to the intrinsic binding kinetics for most applications.
| Interaction | Dissociation Constant (Kd) | Key Characteristics |
| Biotin - Streptavidin | ~10⁻¹⁴ M | One of the strongest known non-covalent interactions in nature. Highly specific and stable. |
| Biotin-PEG Conjugate - Streptavidin | Generally maintained high affinity | The PEG spacer enhances solubility and reduces steric hindrance, which can improve the practical binding efficiency in many experimental setups. The exact Kd may be influenced by the specific conjugate and experimental conditions. |
Table 1: Summary of Biotin-Streptavidin Binding Affinity.
Experimental Protocols
The following are detailed methodologies for the biotinylation of proteins and cell surfaces using a generic Biotin-PEG24-NHS ester, a common amine-reactive biotinylation reagent.
Protocol 1: Biotinylation of Proteins (e.g., Antibodies)
This protocol describes the labeling of primary amines (e.g., lysine residues) on a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Biotin-PEG24-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Preparation of Protein: Ensure the protein solution is in an amine-free buffer, as primary amines will compete with the biotinylation reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG24-NHS Ester in DMSO or DMF to a final concentration of 10 mM. The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Calculation of Reagent Volume: Determine the volume of the 10 mM Biotin-PEG24-NHS Ester solution needed to achieve a desired molar excess relative to the protein. A 20-fold molar excess is a common starting point for antibodies, typically resulting in 4-6 biotin molecules per antibody.
-
mmoles of Biotin-PEG24-NHS Ester = (mg of protein / MW of protein in kDa) x molar excess
-
µL of 10 mM Biotin-PEG24-NHS Ester = mmoles x 100
-
-
Biotinylation Reaction: Add the calculated volume of the Biotin-PEG24-NHS Ester solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is for labeling proteins on the surface of live cells in suspension. Using a membrane-impermeable biotinylation reagent (such as one with a sulfated NHS-ester) is critical to ensure only extracellular proteins are labeled.
Materials:
-
Suspension of live cells (e.g., 25 x 10⁶ cells/mL)
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Biotin-PEG24-Sulfo-NHS Ester
-
Quenching buffer (e.g., PBS with 100 mM glycine)
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture medium.
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Biotin-PEG24-Sulfo-NHS Ester in water or PBS.
-
Biotinylation Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments or to minimize internalization of the biotin reagent, the incubation can be performed at 4°C.
-
Quenching the Reaction: Pellet the cells by centrifugation and wash them three times with the quenching buffer (PBS + 100 mM glycine) to stop the reaction and remove any excess biotinylation reagent.
-
Final Wash and Lysis: After the final wash, the biotinylated cells can be lysed with an appropriate lysis buffer for subsequent analysis, such as affinity purification of the labeled surface proteins.
Mandatory Visualization
Targeted Drug Delivery via Biotin Receptor/Transporter
The following diagram illustrates the conceptual signaling pathway of a biotin-PEG24 conjugated drug targeting a cancer cell that overexpresses a biotin transporter, such as the sodium-dependent multivitamin transporter (SMVT).
Caption: Targeted drug delivery workflow using a Biotin-PEG24 conjugate.
Proximity-Dependent Biotinylation (BioID) Experimental Workflow
This diagram outlines the experimental workflow for proximity-dependent biotinylation identification (BioID), a technique used to identify proteins in close proximity to a protein of interest within a living cell. The use of a biotin ligase fused to a "bait" protein allows for the biotinylation of nearby "prey" proteins.
Caption: Experimental workflow for proximity-dependent biotinylation (BioID).
Conclusion
The PEG24 spacer is a powerful tool in the field of biotinylation, offering significant advantages that enhance the performance and versatility of biotinylated molecules. Its ability to increase solubility, reduce steric hindrance, and improve pharmacokinetic profiles makes it an invaluable component in the design of reagents for a wide array of applications, from fundamental research to the development of novel therapeutics and diagnostics. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for researchers aiming to leverage the benefits of the PEG24 spacer in their experimental designs. As the demand for more sophisticated and reliable bioconjugation strategies continues to grow, the strategic use of well-designed spacers like PEG24 will undoubtedly play a crucial role in advancing the frontiers of science and medicine.
References
An In-Depth Technical Guide to Biotin-PEG24-Acid for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG24-Acid, a versatile reagent for protein labeling. It details its core features, experimental protocols for its use, and its applications in research and drug development.
Core Features of this compound
This compound is a high-purity biotinylation reagent that covalently attaches biotin to proteins and other molecules containing primary amines.[1] Its structure is specifically designed to offer superior performance in bioconjugation applications.[1] The key features include a biotin moiety for high-affinity binding to streptavidin and avidin, a carboxylic acid group for covalent attachment, and a long polyethylene glycol (PEG) spacer.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C61H117N3O28S |
| Molecular Weight | 1372.65 g/mol |
| Purity | ≥95% - ≥98% (supplier dependent)[1] |
| Spacer Arm Length | 95.7 Å (76 atoms) |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protected from light and moisture. |
Enhanced Solubility
| Reagent | Spacer | Aqueous Solubility |
| Biotin-NHS | None | Sparingly soluble |
| Biotin-PEG4-Acid | 4 PEG units | Good |
| This compound | 24 PEG units | Excellent |
Reduced Steric Hindrance and Optimized Binding
The long and flexible PEG24 spacer arm physically separates the biotin moiety from the labeled protein. This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin or avidin. The dissociation constant (Kd) for the biotin-streptavidin interaction is exceptionally low, in the range of 10⁻¹⁴ to 10⁻¹⁵ M, indicating an extremely strong and stable interaction. While the PEG spacer is not expected to significantly alter this high-affinity nature, it ensures the accessibility of the biotin for this interaction.
Experimental Protocols
The carboxylic acid group of this compound is coupled to primary amines on a protein (e.g., the side chain of lysine residues or the N-terminus) using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
One-Step Protein Labeling Protocol
This protocol directly couples this compound to a protein in a single reaction mixture.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the Coupling Buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound and EDC in the Activation Buffer.
-
Reaction: Add a 10-50 fold molar excess of this compound to the protein solution. Subsequently, add a 2-10 fold molar excess of EDC. If using, add NHS or Sulfo-NHS at a similar molar excess to EDC.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Two-Step Protein Labeling Protocol
This method involves activating the this compound with EDC and NHS/Sulfo-NHS before adding it to the protein solution. This can reduce protein-protein crosslinking.
Materials:
-
Same as the one-step protocol.
Procedure:
-
Activation of this compound: In the Activation Buffer, dissolve this compound, EDC, and NHS or Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Protein Preparation: Prepare the protein in the Coupling Buffer as described in the one-step protocol.
-
Labeling: Add the activated this compound solution to the protein solution.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: Follow the same quenching and purification steps as in the one-step protocol.
Visualizing Experimental Workflows and Signaling Pathways
Protein Biotinylation and Purification Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.
Caption: Workflow for protein biotinylation with this compound.
Application in Pull-Down Assays
A common application of biotinylated proteins is in pull-down assays to identify protein-protein interactions.
Caption: Experimental workflow of a pull-down assay.
Studying Signaling Pathways with Biotinylated Ligands
Biotinylated ligands can be used to study receptor-ligand interactions and subsequent signaling events. For example, biotinylated Epidermal Growth Factor (EGF) can be used to investigate the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway initiated by a biotinylated ligand.
Conclusion
This compound is a highly effective reagent for protein labeling, offering the advantages of high-affinity biotin-streptavidin interaction, enhanced aqueous solubility, and reduced steric hindrance due to its long PEG spacer. The provided protocols offer a starting point for the successful biotinylation of a wide range of proteins for various downstream applications in research and drug development.
References
In-Depth Technical Guide: Storage and Handling of Biotin-PEG24-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for Biotin-PEG24-Acid, a long-chain polyethylene glycol (PEG) biotinylation reagent. Adherence to these guidelines is critical to ensure the stability, reactivity, and overall performance of this reagent in sensitive applications such as bioconjugation, drug delivery, and diagnostic assay development.
Introduction to this compound
This compound is a versatile molecule featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal carboxylic acid group for covalent conjugation to primary amines, and a 24-unit polyethylene glycol spacer.[1][2] This extended hydrophilic spacer enhances the solubility of the reagent and the resulting conjugates, reduces steric hindrance, and improves the bioavailability and pharmacokinetic properties of biotinylated molecules.[2]
Storage and Stability
Proper storage is paramount to maintain the integrity and functionality of this compound. Below is a summary of the recommended storage conditions and stability information.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize degradation and maintain long-term stability. |
| Moisture | Store in a dry environment (desiccated) | The reagent is hygroscopic; moisture can lead to hydrolysis of the carboxylic acid and reduce reactivity. |
| Light | Protect from light | To prevent potential photo-degradation. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles | Frequent temperature fluctuations can degrade the reagent, especially when in solution. It is advisable to aliquot the reagent upon first use.[1] |
| Form | Store as a solid (lyophilized powder) | The solid form is more stable than solutions. |
| In-Solution Stability | Prepare solutions fresh for immediate use. If short-term storage is necessary, store at -20°C for no more than one month or -80°C for up to six months, protected from light and under an inert gas like argon. | Solutions, especially in protic solvents, are more susceptible to degradation. |
While specific quantitative stability studies for this compound are not widely published, the general stability of PEG compounds and biotin derivatives informs these best practices. The NHS ester form of biotin-PEG reagents is known to have limited stability over time.[3]
Solubility
The PEG24 spacer significantly enhances the aqueous solubility of this biotinylation reagent. However, for conjugation reactions, anhydrous organic solvents are often preferred for initial dissolution.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is recommended for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Anhydrous DMSO is a suitable alternative for stock solution preparation. |
| Water and Aqueous Buffers | Soluble | The amphiphilic nature allows for solubility in aqueous solutions. However, for activation of the carboxylic acid, anhydrous conditions are initially preferred. |
| Methylene Chloride | Soluble | |
| Acetonitrile | Soluble |
For a related compound, Biotin-PEG2-acid, a solubility of ≥ 2.08 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline has been reported. While this provides an estimate, the longer PEG chain in this compound is expected to confer even greater aqueous solubility.
Handling and Preparation of Stock Solutions
To ensure optimal performance and prevent contamination, follow these handling procedures:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents condensation of moisture, which can compromise the reagent's stability.
-
Weighing: Weigh the desired amount of the reagent quickly in a clean, dry environment.
-
Dissolution: Dissolve the solid reagent in an appropriate volume of anhydrous DMF or DMSO to prepare a stock solution. For example, a 10 mg/mL stock solution can be prepared for convenient use in subsequent reactions.
-
Storage of Stock Solution: If the entire stock solution is not used immediately, it should be aliquoted into smaller, single-use volumes and stored at -20°C, protected from light. As mentioned, for longer-term storage, -80°C is recommended.
Experimental Protocol: Antibody Biotinylation using this compound
This protocol outlines the general steps for conjugating this compound to a primary amine-containing molecule, such as an antibody, using a two-step carbodiimide reaction involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials and Reagents:
-
This compound
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
Anhydrous DMF or DMSO
Experimental Workflow Diagram
Caption: Workflow for antibody biotinylation.
Step-by-Step Procedure:
A. Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in an activation buffer (e.g., 0.1 M MES, pH 6.0). A molar excess of EDC and NHS over this compound is typically used (e.g., 1.5 to 2-fold molar excess).
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated ester.
B. Conjugation to the Antibody
-
The antibody should be in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the activated biotin reagent.
-
Add the freshly prepared NHS-activated Biotin-PEG24-Ester to the antibody solution. The molar ratio of the biotin reagent to the antibody will determine the degree of labeling and should be optimized for the specific application. A 20-fold molar excess is a common starting point.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.
C. Quenching and Purification
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted biotin reagent and reaction by-products by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Safety and Handling Precautions
Product Specifications
The following table summarizes typical product specifications for this compound based on information from various suppliers. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.
| Specification | Typical Value |
| Molecular Weight | ~1372.65 g/mol |
| Purity (by HPLC) | ≥95% |
| Appearance | White to off-white solid |
| CAS Number | 721431-18-1 |
An example of a Certificate of Analysis for a similar biotin-PEG product would typically include information on the product name, lot number, molecular formula and weight, appearance, purity as determined by methods like HPLC and NMR, and storage conditions.
Signaling Pathway and Logical Relationships
The utility of this compound is rooted in the high-affinity interaction between biotin and streptavidin. This interaction forms the basis for numerous detection and purification systems in molecular biology and biotechnology.
Caption: Biotin-streptavidin interaction pathway.
References
Navigating the Safety Profile of Biotin-PEG24-Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the safety data and handling procedures for Biotin-PEG24-Acid, a frequently utilized reagent in biomedical research and drug development. While a complete, substance-specific Safety Data Sheet (SDS) is not publicly available, this document synthesizes information from SDSs of analogous Biotin-PEG compounds and D(+)-Biotin to establish best practices for laboratory use. Researchers are advised to always consult the supplier-specific SDS upon procurement of this reagent.
Section 1: Chemical and Physical Properties
This compound is a high-purity biotinylation reagent that features a biotin moiety linked to a terminal carboxylic acid via a 24-unit polyethylene glycol (PEG) spacer. This long, hydrophilic spacer enhances solubility and minimizes steric hindrance in bioconjugation applications. While detailed physical properties are not extensively documented, the available data is summarized below.
| Property | Data | Source(s) |
| Chemical Formula | C61H117N3O28S | Generic Supplier Data |
| Molecular Weight | Approximately 1372.7 g/mol | Generic Supplier Data |
| CAS Number | 721431-18-1 | Generic Supplier Data |
| Appearance | Solid (form not specified) | Inferred from similar compounds |
| Purity | ≥95% | Generic Supplier Data |
| Solubility | Soluble in anhydrous solvents such as DMF and DMSO | Generic Supplier Data |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Section 2: Hazard Identification and Toxicology
Based on the analysis of SDSs for similar Biotin-PEG compounds, this compound is generally not classified as a hazardous substance. However, it is crucial to note that the toxicological properties of this specific compound have not been thoroughly investigated. Therefore, standard laboratory precautions should be strictly adhered to.
Potential Health Effects:
-
Eye Contact: May cause mild irritation.
-
Skin Contact: May cause mild irritation upon prolonged or repeated contact.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The effects of ingestion are not known.
No specific data regarding carcinogenicity, mutagenicity, or reproductive toxicity is available for this compound.
Section 3: Handling, Storage, and Personal Protective Equipment
Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The recommended storage temperature is -20°C.
-
Handling: Handle in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat.
Section 4: First Aid and Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Not flammable or combustible.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 5: Experimental Protocols and Workflow
The primary application of this compound is in bioconjugation, where the carboxylic acid group is activated to react with primary amines on proteins, peptides, or other molecules. A general workflow for a typical bioconjugation experiment is outlined below.
Caption: A logical workflow for the safe handling of this compound.
Section 6: Disposal Considerations
Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Conclusion
While this compound is not classified as a hazardous material, prudent laboratory practices are essential due to the limited availability of comprehensive safety data. By adhering to the guidelines outlined in this document and consulting the supplier-provided SDS, researchers can safely and effectively utilize this versatile reagent in their drug development and scientific research endeavors.
Methodological & Application
Application Note: Protocol for Labeling Antibodies with Biotin-PEG24-Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as an antibody, is a fundamental technique in biotechnology and life sciences. The extraordinarily high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for numerous detection, purification, and immobilization applications. This document provides a detailed protocol for labeling antibodies using a Biotin-PEG24-Acid reagent activated with an N-hydroxysuccinimide (NHS) ester.
The NHS ester reacts efficiently with primary amines (—NH₂) present on the N-terminus of polypeptide chains and the side chains of lysine residues, forming a stable amide bond.[1] The inclusion of a long, hydrophilic Polyethylene Glycol (PEG) spacer arm, in this case with 24 PEG units, offers significant advantages. It enhances the water solubility of the labeled antibody, reduces potential aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin.[2][3] This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins with accessible primary amines.
Principle of the Reaction
The biotinylation reaction occurs in a non-amine-containing buffer at a slightly alkaline pH (7.2-8.5). The NHS ester of the this compound is highly reactive towards nucleophilic primary amines on the antibody. The reaction results in the formation of a stable covalent amide bond and the release of the N-hydroxysuccinimide leaving group.
// Invisible node for reaction conditions Conditions [label="pH 7.2 - 8.5\nRoom Temp", shape=plaintext, fontcolor="#202124"];
// Edges Antibody -> Conditions [dir=none]; Biotin -> Conditions [dir=none]; Conditions -> Conjugate; Conditions -> NHS; } /dot
Caption: Chemical reaction between an antibody's primary amine and a Biotin-PEG24-NHS ester.
Materials and Equipment
Reagents:
-
Antibody (Ab) to be labeled (1-10 mg/mL in an amine-free buffer).
-
This compound NHS Ester.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[5]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
(Optional) HABA/Avidin assay kit for determining the degree of biotinylation.
Equipment:
-
Microcentrifuge tubes.
-
Pipettes and tips.
-
Purification column (e.g., desalting spin column, size-exclusion chromatography, or dialysis cassette).
-
Spectrophotometer (for protein concentration and HABA assay).
-
Vortex mixer.
-
Refrigerator/cold room (4°C).
Experimental Protocol
This protocol is designed for labeling approximately 1 mg of antibody. Adjust volumes accordingly for different amounts.
4.1. Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction and must be removed.
-
If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2 mg/mL for optimal labeling. A concentration range of 1-10 mg/mL can be used, but the molar excess of the biotin reagent may need adjustment.
4.2. Biotin Reagent Preparation
-
Important: The Biotin-PEG24-NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG24-NHS ester in anhydrous DMSO or DMF.
-
Do not store the reconstituted biotin reagent, as the NHS ester readily hydrolyzes in the presence of moisture.
4.3. Calculation of Molar Excess The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the antibody. A 20-fold molar excess is a common starting point for an antibody concentration of 2 mg/mL.
-
Step 1: Calculate mmoles of Antibody mmoles Ab = (Volume of Ab in mL) × (Concentration of Ab in mg/mL) / (MW of Ab in kDa) (Example for IgG: MW ≈ 150 kDa)
-
Step 2: Calculate mmoles of Biotin Reagent mmoles Biotin = (mmoles Ab) × (Desired Molar Excess) (Example: 20)
-
Step 3: Calculate Volume of 10 mM Biotin Stock to Add (in µL) Volume Biotin (µL) = (mmoles Biotin) × 100
4.4. Biotinylation Reaction
-
Add the calculated volume of the 10 mM Biotin-PEG24-NHS stock solution to the antibody solution.
-
Mix gently by pipetting. The final concentration of DMSO/DMF should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times are generally not harmful to the reaction.
4.5. Purification of Labeled Antibody After incubation, it is crucial to remove non-reacted and hydrolyzed biotin reagent to prevent interference in downstream applications.
-
Desalting Spin Columns: For rapid purification of small volumes, use a desalting column according to the manufacturer's instructions. This is an efficient method to separate the high-molecular-weight antibody from the low-molecular-weight biotin reagent.
-
Dialysis: For larger volumes, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with at least two buffer changes over 12-24 hours.
-
Affinity Chromatography: Streptavidin-agarose or magnetic beads can also be used for purification.
Quantitative Data Summary
The following tables summarize key parameters for the biotinylation protocol.
Table 1: Recommended Molar Excess of Biotin Reagent
| Antibody Concentration | Recommended Molar Excess | Expected Degree of Labeling (Biotin:Ab) |
|---|---|---|
| 1-2 mg/mL | 20-fold | 4 - 8 |
| 5-10 mg/mL | 12-fold | 3 - 6 |
| < 1 mg/mL | >20-fold | Variable, requires optimization |
Data synthesized from multiple sources.
Table 2: Key Protocol Parameters
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Reaction Buffer pH | 7.2 - 8.5 | NHS-ester hydrolysis increases significantly above pH 9.0. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C (on ice) can be used for sensitive proteins. |
| Incubation Time | 30-60 min (RT) / 2 hours (4°C) | Longer times are acceptable. |
| Biotin Solvent | Anhydrous DMSO or DMF | Reagent must be dissolved immediately before use. |
| Purification Method | Desalting Column or Dialysis | Essential to remove free biotin. |
Quality Control: Degree of Labeling (DOL)
To ensure reproducibility, it is recommended to determine the number of biotin molecules incorporated per antibody molecule. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.
The assay is based on the displacement of HABA from the HABA/Avidin complex by the biotin on the labeled antibody. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample. The DOL can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).
Visualized Workflow
// Connections between stages C -> D [lhead=cluster_reaction, ltail=cluster_prep, color="#5F6368"]; E -> F [lhead=cluster_post, ltail=cluster_reaction, color="#5F6368"]; } /dot
Caption: Step-by-step workflow for antibody biotinylation.
References
Application Notes and Protocols for Biotin-PEG24-Acid Conjugation to Peptides with EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of Biotin-PEG24-Acid to peptides containing primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation, enabling the site-specific labeling of peptides for a wide array of applications in drug development, diagnostics, and life science research.
The inclusion of a long, hydrophilic 24-unit polyethylene glycol (PEG) spacer arm on the biotin molecule enhances the solubility of the resulting conjugate, reduces steric hindrance for subsequent binding to streptavidin or avidin, and can improve the pharmacokinetic properties of therapeutic peptides.[1]
Principle of the Reaction
EDC, a zero-length crosslinker, activates the terminal carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group. To increase the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the peptide (typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue) to form a stable amide bond, covalently linking the Biotin-PEG24 moiety to the peptide.
Applications
Biotinylated peptides are invaluable tools in various biomedical research fields:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for sensitive detection.
-
Affinity Chromatography: Enables the purification of interacting proteins or other biomolecules.
-
Drug Delivery and Targeting: The biotin tag can be used to target cells expressing biotin receptors or as a handle for attaching targeting moieties.[1]
-
Protein-Protein Interaction Studies: Used in pull-down assays to identify and study binding partners.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a peptide. It is crucial to use buffers that do not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate), as these will compete with the reaction.
Materials and Reagents
-
Peptide with at least one primary amine group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, desalting columns)
Two-Step Conjugation Protocol
This two-step protocol is recommended to minimize the risk of peptide-peptide crosslinking.
Step 1: Activation of this compound
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. For example, for every 1 µmol of this compound, add 2 µmol of EDC and 5 µmol of NHS.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.
-
Step 2: Conjugation to the Peptide
-
pH Adjustment: Add the activated Biotin-PEG24-NHS ester solution from Step 1 to the peptide solution dissolved in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5 for optimal coupling to the primary amines of the peptide.[2]
-
Conjugation Reaction:
-
The molar ratio of the activated biotin reagent to the peptide can be varied to control the degree of labeling. A starting point is a 3-5 fold molar excess of the biotin reagent to the peptide.[3]
-
Incubate the reaction for 1 to 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent and byproducts from the biotinylated peptide using size-exclusion chromatography (e.g., desalting columns) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the successful conjugation and determine the degree of biotinylation using methods such as MALDI-TOF mass spectrometry or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for the conjugation reaction. Optimization may be required for specific peptides.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| Peptide : this compound | 1 : 3-5 | A higher ratio can increase the degree of labeling. |
| This compound : EDC | 1 : 2-5 | |
| This compound : NHS | 1 : 2-5 | A slight excess of NHS over EDC is often recommended. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | MES buffer is a suitable choice. |
| Coupling pH | 7.2 - 7.5 | PBS or borate buffer can be used. |
| Activation Time | 15 - 60 minutes | At room temperature. |
| Coupling Time | 1 - 2 hours (RT) or overnight (4°C) | Longer incubation at 4°C may be beneficial for sensitive peptides. |
| Temperature | Room Temperature or 4°C |
| Reagent | Recommended Concentration |
| EDC | ~2 mM |
| NHS/Sulfo-NHS | ~5 mM |
| Peptide | 1-10 mg/mL |
| This compound | Dependent on the desired molar ratio to the peptide |
Mandatory Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound to a peptide.
Caption: Chemical reaction pathway for EDC/NHS mediated biotinylation of a peptide.
Caption: High-affinity interaction between biotinylated peptides and a streptavidin tetramer.
References
Surface Modification of Nanoparticles using Biotin-PEG24-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostics, and other biomedical applications. Biotin-PEG24-Acid is a versatile linker that combines the strong, specific binding of biotin to avidin or streptavidin with the biocompatibility and stealth properties of polyethylene glycol (PEG). The PEG24 spacer provides a long, flexible arm that reduces steric hindrance and enhances the accessibility of the biotin moiety for binding. This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound, aimed at researchers, scientists, and drug development professionals.
Applications
The primary application of modifying nanoparticles with this compound is to facilitate active targeting to cells and tissues that overexpress biotin receptors, such as many types of cancer cells. This strategy enhances the accumulation of therapeutic or imaging agents at the desired site, thereby increasing efficacy and reducing off-target side effects.
Key applications include:
-
Targeted Drug Delivery: Encapsulating anticancer drugs within biotinylated nanoparticles allows for targeted delivery to tumor cells, improving the therapeutic index of the drug.[1][2]
-
Enhanced Cellular Internalization: The interaction between biotin and its receptor on the cell surface can trigger receptor-mediated endocytosis, leading to efficient internalization of the nanoparticles.[2]
-
Pre-targeting Strategies: In a two-step approach, a biotinylated antibody is first administered to target a specific antigen on the cell surface. Subsequently, streptavidin-coated nanoparticles are introduced, which then bind to the biotinylated antibody, concentrating the nanoparticles at the target site.[3]
-
Diagnostic Imaging: Nanoparticles functionalized with biotin can be used to deliver contrast agents for targeted imaging modalities like MRI and CT.
-
Biosensing and Affinity Assays: The strong biotin-streptavidin interaction is widely used to immobilize nanoparticles on surfaces for various biosensing applications.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies involving the surface modification of various nanoparticles with biotin-PEG linkers. These values can serve as a reference for expected outcomes.
Table 1: Physicochemical Properties of Biotin-PEG Modified Nanoparticles
| Nanoparticle Type | Core Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Micelles | PEG-PCL | 70.33 ± 8.61 | 0.21 | Not Reported | |
| Nanoparticles | PLGA | 180 ± 12 | < 0.2 | -15.6 ± 2.1 | |
| Nanoparticles | Chitosan | 296.8 | 0.155 | Not Reported | |
| Nanoparticles | PLGA | 210 | Not Reported | Not Reported |
Table 2: Drug Loading and Biotin Conjugation Efficiency
| Nanoparticle System | Drug | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Surface Biotin Density | Reference |
| Biotin-PEG-PCL Micelles | Artemisinin | 45.5 ± 0.41% | Not Reported | Not Reported | |
| Biotin-PLGA NPs | SN-38 | 87.6 ± 1.5% | 7.96 ± 0.15% | ~5% w/w of copolymer | |
| Biotin-PLGA NPs | 15,16-Dihydrotanshinone I | Not Reported | Not Reported | Not Reported | |
| Biotin-Chitosan NPs | Not Applicable | Not Applicable | Not Applicable | 2.2 biotin/CS molecule | |
| BPEG-PLGA NPs | Not Applicable | Not Applicable | Not Applicable | 850 pmol/mg polymer |
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2, aminated silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis cassettes with appropriate MWCO, centrifugal filters, or size exclusion chromatography)
Procedure:
-
Preparation of Nanoparticles: Disperse the amine-functionalized nanoparticles in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the amount of this compound.
-
Add the EDC and NHS solutions to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG24-NHS ester solution to the nanoparticle dispersion. A 10-50 fold molar excess of the biotin linker to the amine groups on the nanoparticles is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM and incubate for 15-30 minutes to quench any unreacted NHS-ester.
-
Purification of Biotinylated Nanoparticles:
-
Remove unreacted this compound and byproducts by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
Alternatively, use centrifugal filters with an appropriate molecular weight cutoff (MWCO) to wash the nanoparticles with PBS. Centrifuge, discard the supernatant, and resuspend the nanoparticles in fresh PBS. Repeat this washing step 3-5 times.
-
Size exclusion chromatography can also be employed for purification.
-
Protocol 2: Quantification of Surface Biotin using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to the nanoparticle surface. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin pre-mixed solution (available in commercial kits) or separate HABA and Avidin solutions.
-
Biotinylated nanoparticle sample
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure (Microplate Format):
-
Preparation of HABA/Avidin Solution: If using a kit, reconstitute the HABA/Avidin mixture according to the manufacturer's instructions.
-
Assay Setup:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.
-
Prepare a blank well containing 180 µL of HABA/Avidin solution and 20 µL of PBS.
-
Prepare wells for a standard curve using known concentrations of free biotin.
-
Add 20 µL of your biotinylated nanoparticle suspension to the sample wells. It is recommended to test several dilutions of your sample.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500) between the blank and your samples.
-
Determine the concentration of biotin in your sample by comparing the ΔA500 to the standard curve.
-
The molar ratio of biotin to nanoparticle can be calculated if the nanoparticle concentration is known.
-
Visualizations
Experimental Workflow for Nanoparticle Biotinylation
Caption: Workflow for surface modification of nanoparticles with this compound.
Targeted Cellular Uptake via Biotin Receptor
Caption: Mechanism of targeted cellular uptake of biotinylated nanoparticles.
References
Application Notes and Protocols for Biotin-PEG24-Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG24-Acid is a versatile reagent increasingly utilized in the development of targeted drug delivery systems (DDS). This molecule leverages the high-affinity interaction between biotin (Vitamin B7) and its receptors, which are often overexpressed on the surface of various cancer cells.[1][2] The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugated drug or nanoparticle.[3][4] The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing drugs, proteins, or nanoparticle surfaces.[3] These application notes provide an overview of the utility of this compound and detailed protocols for its implementation in targeted drug delivery research.
The fundamental principle behind using this compound is to exploit the overexpression of biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on cancer cells to achieve selective drug accumulation at the tumor site. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.
Key Features and Benefits of this compound:
-
Targeted Delivery: The biotin moiety facilitates active targeting to cancer cells overexpressing biotin receptors.
-
Enhanced Solubility and Stability: The long, hydrophilic PEG24 spacer improves the aqueous solubility and stability of the drug conjugate or nanoparticle formulation.
-
Reduced Steric Hindrance: The PEG spacer provides flexibility and reduces steric hindrance, allowing for efficient binding of biotin to its receptor.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid enables straightforward conjugation to primary amines on drugs, peptides, or polymers via amide bond formation.
-
Improved Pharmacokinetics: PEGylation is known to increase the circulation half-life of therapeutic agents by reducing renal clearance and recognition by the reticuloendothelial system.
Applications
This compound is a valuable tool for a range of applications in targeted drug delivery, including:
-
Targeted Small Molecule Drug Delivery: Direct conjugation of cytotoxic drugs to this compound can enhance their delivery to tumor cells.
-
Functionalization of Nanoparticles: Liposomes, polymeric nanoparticles, and other nanocarriers can be surface-modified with this compound to create targeted delivery vehicles.
-
Development of Theranostic Agents: Biotin-PEGylated nanoparticles can be loaded with both a therapeutic agent and an imaging agent for simultaneous therapy and diagnosis.
-
Targeted Protein and Peptide Delivery: this compound can be conjugated to therapeutic proteins or peptides to improve their delivery to specific cell types.
Data Presentation: Quantitative Analysis of Biotinylated Drug Delivery Systems
The following tables summarize quantitative data from various studies, highlighting the advantages of using biotin for targeted drug delivery. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and nanoparticle formulations.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Biotin-zein conjugated nanoparticles | Decitabine | 95.29 | -17.7 | 96.31 | |
| Biotin-PEG-CMPEI nanogels | Methotrexate | ~100 | +15 | Not Specified | |
| Biotinylated PEG/PCL nanoparticles | Paclitaxel | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Delivery System | Measurement | Biotinylated | Non-Biotinylated | Fold Increase | Reference |
| Caco-2/HT-29 | Nanoparticles | Cellular Uptake | Significantly Higher | Lower | Not Specified | |
| Colo-26 (murine colon tumor) | Fluorescently labeled polymers | Cellular Uptake (Fluorescence Intensity) | >2-fold higher | Lower | >2 | |
| Ovarian Cancer (OVCAR-3) | PAMAM Dendrimers | Cellular Uptake | Significantly Higher | Not Applicable | Not Specified | |
| 4T1 (murine breast cancer) | Biotin-PEG-CMPEI nanogels with Methotrexate | IC50 | ~10-fold lower | Higher | ~10 | |
| A549/cDDP (cisplatin-resistant lung cancer) | Platinum(II) complex | Apoptosis Induction Rate | 21.41% higher than cisplatin | Not Applicable | Not Specified | |
| HeLa | Biotin-conjugated PEG/PCL nanoparticles with Paclitaxel | Cytotoxicity | Much Higher | Lower | Not Specified |
Table 3: In Vivo Tumor Accumulation and Efficacy
| Animal Model | Tumor Type | Delivery System | Outcome | Result | Reference |
| Mice | 4T1 breast cancer | MTX-loaded Biotin-PEG-CMPEI nanogels | Tumor Volume & Mortality | Lower tumor volume and mortality rate | |
| Not Specified | Not Specified | Biotin-SS-IR820 | Tumor Accumulation | Enhanced compared to non-biotinylated | |
| Mice | Not Specified | PA-AgNPs with Doxorubicin | Tumor Size | ~4 times smaller than control |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving this compound.
Protocol 1: Conjugation of this compound to an Amine-Containing Drug
This protocol describes the conjugation of this compound to a drug containing a primary amine group using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate MWCO) or size exclusion chromatography column
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours in an inert atmosphere (e.g., under nitrogen or argon) to form the NHS ester of Biotin-PEG24.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug in an appropriate buffer (e.g., PBS pH 7.4). The buffer should be free of primary amines.
-
Add the activated Biotin-PEG24-NHS ester solution dropwise to the drug solution while stirring. A typical molar ratio is 1:1 to 1:1.5 (drug:activated biotin-PEG).
-
Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.
-
-
Purification:
-
Remove unreacted Biotin-PEG24 and coupling reagents by dialysis against PBS or by using a size exclusion chromatography column.
-
Collect the purified Biotin-PEG24-Drug conjugate.
-
-
Characterization and Storage:
-
Characterize the conjugate using techniques such as NMR, Mass Spectrometry, and HPLC to confirm successful conjugation and purity.
-
Lyophilize the purified conjugate for long-term storage at -20°C.
-
Protocol 2: Formulation of Biotin-PEGylated Nanoparticles
This protocol provides a general method for preparing Biotin-PEGylated nanoparticles using a nanoprecipitation method with a pre-functionalized polymer.
Materials:
-
PLGA-PEG-Biotin copolymer (or other suitable biotinylated polymer)
-
Drug to be encapsulated
-
Acetone or other suitable organic solvent
-
Deionized water or aqueous buffer
-
Stir plate and magnetic stir bar
-
Centrifuge
Procedure:
-
Polymer and Drug Dissolution:
-
Dissolve the PLGA-PEG-Biotin copolymer and the drug in a water-miscible organic solvent like acetone.
-
-
Nanoprecipitation:
-
Add the organic solution dropwise into deionized water or an aqueous buffer under moderate magnetic stirring.
-
The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles and encapsulating the drug.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 2-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove any unencapsulated drug and residual solvent.
-
-
Characterization and Storage:
-
Resuspend the nanoparticles in an appropriate buffer.
-
Characterize the nanoparticles for size, zeta potential (Dynamic Light Scattering), morphology (Electron Microscopy), drug loading content, and encapsulation efficiency.
-
Store the nanoparticle suspension at 4°C.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to evaluate the cellular uptake of biotinylated nanoparticles in cancer cells overexpressing biotin receptors.
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa, OVCAR-3, 4T1)
-
Control cell line with low biotin receptor expression (optional)
-
Complete cell culture medium
-
Biotin-PEGylated nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6) or a fluorescently labeled drug
-
Non-biotinylated nanoparticles (as a control)
-
Free biotin solution (for competition assay)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Competition Assay (Optional):
-
To confirm receptor-mediated uptake, pre-incubate a set of wells with a high concentration of free biotin for 30-60 minutes to block the biotin receptors.
-
-
Nanoparticle Incubation:
-
Remove the culture medium and add fresh medium containing the fluorescently labeled biotinylated nanoparticles or non-biotinylated control nanoparticles at a specific concentration.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
-
Cell Detachment and Analysis (Flow Cytometry):
-
Trypsinize the cells, centrifuge to form a pellet, and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of nanoparticle uptake.
-
-
Visualization (Fluorescence Microscopy):
-
Alternatively, after washing, fix the cells and visualize them under a fluorescence microscope to observe the intracellular localization of the nanoparticles.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biotin-mediated targeted drug delivery pathway.
Caption: Workflow for drug conjugation to this compound.
Caption: Workflow for in vitro cellular uptake assay.
References
Application Notes and Protocols for Protein Immobilization using Biotin-PEG24-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immobilization of proteins on various surfaces using Biotin-PEG24-Acid. This reagent is a high-purity biotinylation linker featuring a terminal carboxylic acid and a 24-unit polyethylene glycol (PEG) spacer. The long, hydrophilic PEG chain enhances solubility, reduces steric hindrance, and minimizes non-specific binding, making it an ideal choice for creating well-defined and functionalized surfaces for a variety of applications, including immunoassays, biosensors, and drug discovery platforms.[1]
The immobilization strategy is based on the high-affinity and specific interaction between biotin and streptavidin (or avidin), which has an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M), ensuring a stable and near-irreversible linkage.[2] This document outlines the necessary protocols for surface preparation, biotinylation, and subsequent protein capture, along with expected quantitative outcomes.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during protein immobilization workflows using biotin-PEG linkers and the biotin-streptavidin system. These values are representative and can be influenced by factors such as the substrate material, protein characteristics, and specific experimental conditions.
Table 1: Surface Functionalization and Streptavidin Binding
| Parameter | Typical Value | Method of Determination | Notes |
| Biotin Surface Density | 10 - 100 pmol/cm² | Spectroscopic Ellipsometry, QCM-D | The density can be controlled by the concentration of this compound used during functionalization.[3] |
| Streptavidin Binding Capacity | ~1 ng/mm² | Surface Plasmon Resonance (SPR) | A fully formed streptavidin monolayer corresponds to approximately this surface concentration. |
| Molar Ratio of Bound Streptavidin to Surface Biotin | Variable (1:2 to 1:4) | SPR, QCM-D | Divalent attachment of streptavidin to the biotinylated surface is often required for stable immobilization.[3] |
| Dissociation Constant (Kd) of Surface-Bound Biotin-Streptavidin | 10⁻⁸ - 10⁻¹¹ M | SPR | This is several orders of magnitude higher than the solution-phase Kd due to surface effects.[4] |
Table 2: Biotinylated Protein Immobilization
| Parameter | Typical Value | Method of Determination | Notes |
| Degree of Protein Biotinylation | 3 - 5 biotins/antibody | HABA Assay, Mass Spectrometry | Can be controlled by adjusting the molar excess of the biotinylation reagent. |
| Immobilized Protein Density | 0.1 - 1 ng/mm² | SPR, ELISA | Dependent on the size of the protein and the density of the streptavidin layer. |
| Stability of Immobilized Protein | High | Functional Assays over Time | The biotin-streptavidin linkage is stable under a wide range of pH and buffer conditions. Full-length biotinylated proteins may have lower stability if undocked from the measurement instrument. |
| Preservation of Protein Activity | High | Functional Assays (e.g., ELISA, enzymatic activity assays) | The PEG spacer minimizes surface-induced denaturation and improves the accessibility of the protein's active sites. |
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the covalent attachment of this compound to an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, silicon wafer, gold surface modified with amine-terminated thiols)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then DI water.
-
Dry the substrate under a stream of nitrogen.
-
-
Activation of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare a fresh solution of 50 mg/mL EDC and 50 mg/mL NHS in Activation Buffer.
-
To activate the this compound, mix 100 µL of the stock solution with 100 µL of the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Surface Coupling:
-
Immediately apply the activated this compound solution to the amine-functionalized surface.
-
Ensure the entire surface is covered.
-
Incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.
-
-
Washing:
-
Rinse the surface thoroughly with DI water.
-
Wash with PBST for 5 minutes.
-
Repeat the wash step two more times.
-
Finally, rinse with DI water and dry under a stream of nitrogen.
-
The biotinylated surface is now ready for streptavidin binding.
-
Protocol 2: Immobilization of Protein via Streptavidin-Biotin Linkage
This protocol outlines the steps for capturing a biotinylated protein onto the Biotin-PEG24-functionalized surface.
Materials:
-
Biotin-PEG24-functionalized substrate (from Protocol 1)
-
Streptavidin or NeutrAvidin (1 mg/mL stock solution in PBS)
-
Biotinylated protein of interest (e.g., antibody, enzyme)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBST
-
Binding Buffer: PBS
Procedure:
-
Streptavidin Binding:
-
Dilute the streptavidin stock solution to 0.1 mg/mL in Binding Buffer.
-
Apply the streptavidin solution to the biotinylated surface.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the surface three times with PBST to remove unbound streptavidin.
-
-
Surface Blocking (Optional but Recommended):
-
To minimize non-specific binding of the target protein, incubate the surface with Blocking Buffer for 30 minutes at room temperature.
-
Wash three times with PBST.
-
-
Biotinylated Protein Immobilization:
-
Prepare a solution of the biotinylated protein in Binding Buffer at the desired concentration (typically in the low µg/mL to ng/mL range, depending on the application).
-
Apply the biotinylated protein solution to the streptavidin-coated surface.
-
Incubate for 1-2 hours at room temperature. The incubation time can be optimized based on the protein and desired surface density.
-
Wash the surface three times with PBST to remove unbound protein.
-
The surface is now functionalized with the immobilized protein of interest and is ready for use in downstream applications.
-
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Key chemical reaction steps.
References
Application Notes and Protocols for Biotin-PEG24-Acid in Streptavidin-Biotin Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M, making it an invaluable tool in a myriad of molecular biology applications.[1][2] This robust interaction is the foundation of pull-down assays, enabling the isolation and purification of specific proteins, protein complexes, and nucleic acids from complex biological mixtures. Biotin-PEG24-Acid is a high-purity biotinylation reagent featuring a long polyethylene glycol (PEG) spacer arm. This extended linker provides significant advantages in pull-down assays by enhancing solubility, minimizing steric hindrance, and reducing non-specific binding, thereby improving the efficiency and specificity of the assay.[3] These application notes provide detailed protocols for utilizing this compound in streptavidin-biotin pull-down assays, along with data presentation and visualizations to guide researchers in their experimental design.
Principle of this compound in Pull-Down Assays
The workflow of a streptavidin-biotin pull-down assay using this compound involves three main stages:
-
Biotinylation: The target molecule ("bait") is covalently labeled with this compound. The carboxylic acid group on the reagent reacts with primary amines on the bait protein in the presence of a carbodiimide, such as EDC, to form a stable amide bond.[3]
-
Capture: The biotinylated bait is incubated with a complex biological sample (e.g., cell lysate) containing the potential interacting partners ("prey"). This bait-prey complex is then captured by streptavidin-coated solid supports, typically magnetic beads or agarose resin.
-
Elution and Analysis: After washing away non-specifically bound molecules, the bait-prey complexes are eluted from the streptavidin support. The eluted proteins are then identified and quantified using downstream applications such as Western blotting or mass spectrometry.
Advantages of the PEG24 Spacer
The 24-unit polyethylene glycol (PEG) spacer in this compound offers several key benefits over traditional, shorter-chain biotinylation reagents:
-
Reduced Steric Hindrance: The long, flexible PEG spacer arm extends the biotin moiety away from the surface of the bait molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer.[3]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the biotinylated molecule, which can be particularly advantageous when working with proteins that are prone to aggregation.
-
Minimized Non-Specific Binding: PEG is known to reduce non-specific protein adsorption to surfaces. By coating the bait molecule, the PEG spacer can help to minimize non-specific interactions with other proteins in the lysate, leading to cleaner pull-down results.
Quantitative Data
The selection of streptavidin-coated beads is a critical factor in the success of a pull-down assay. The binding capacity of these beads can vary between manufacturers and bead types. The following tables provide a summary of the binding capacities of commercially available streptavidin magnetic beads and illustrate the potential impact of using a long-chain biotinylation reagent like this compound on pull-down efficiency.
Table 1: Binding Capacity of Commercial Streptavidin Magnetic Beads
| Manufacturer | Product Name | Bead Size | Binding Capacity (Biotinylated IgG/mg beads) | Binding Capacity (pmol free biotin/mg beads) |
| NEB | Streptavidin Magnetic Beads | 1 µm | ≥30 µg | >1000 pmol |
| Vector Laboratories | MagnaLINK® Streptavidin Magnetic Beads | 2.8 µm | ~113 µg (750 pmol) | >10 nmol |
| Thermo Fisher Scientific | Pierce™ Streptavidin Magnetic Beads | 1 µm | Not specified | Not specified |
| RayBiotech | Streptavidin Magnetic Beads | ~0.5 µm | > 60 µg | Not specified |
| Elabscience | Streptavidin Magnetic beads | 3 µm | ≥ 20 µg | ≥ 1000 pmol |
Data is compiled from publicly available product information. Binding capacities can vary based on the specific biotinylated molecule and experimental conditions.
Table 2: Illustrative Comparison of Pull-Down Efficiency with Different Biotinylation Reagents
| Biotinylation Reagent | Spacer Arm Length | Expected Relative Yield (%) | Expected Reduction in Non-Specific Binding |
| Biotin-NHS | Short | 100 (Baseline) | Baseline |
| Biotin-LC-NHS | Medium | 120-150 | Moderate |
| This compound | Long | 150-200 | Significant |
This table provides illustrative data based on the known qualitative benefits of longer PEG spacers in reducing steric hindrance and non-specific binding. Actual results may vary depending on the specific proteins and experimental conditions.
Experimental Protocols
Protocol 1: Biotinylation of a "Bait" Protein with this compound
This protocol describes the covalent attachment of this compound to a purified protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Purified "bait" protein (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) (optional, for two-step reaction)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for two-step; PBS, pH 7.4 for one-step)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction (One-Step): a. Add a 20-fold molar excess of the this compound solution to the protein solution. b. Add EDC to a final concentration of 5 mM. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Biotinylation Reaction (Two-Step - Recommended to reduce protein cross-linking): a. In a separate tube, mix a 20-fold molar excess of this compound with a 25-fold molar excess of EDC and a 50-fold molar excess of NHS in Reaction Buffer (0.1 M MES, pH 6.0). b. Incubate for 15-30 minutes at room temperature to activate the carboxyl group. c. Add the activated biotinylation reagent to the protein solution (in PBS, pH 7.4). d. Incubate for 2 hours at room temperature with gentle mixing.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Remove Excess Biotin: Remove unreacted this compound using a desalting column or by dialysis against PBS.
-
Verification: Confirm biotinylation by performing a Western blot and detecting with streptavidin-HRP or by using a HABA assay.
Protocol 2: Streptavidin-Biotin Pull-Down Assay
This protocol describes the capture of a biotinylated "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin magnetic beads.
Materials:
-
Biotinylated "bait" protein (from Protocol 1)
-
Cell lysate containing "prey" proteins
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic stand
Procedure:
-
Prepare Streptavidin Beads: a. Resuspend the streptavidin magnetic beads thoroughly. b. Transfer the desired amount of beads to a microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and remove the storage buffer. d. Wash the beads three times with Binding/Wash Buffer.
-
Bind Biotinylated Bait to Beads: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the biotinylated bait protein to the beads. The optimal amount should be determined empirically, but a starting point is 10-50 µg of biotinylated protein per mg of beads. c. Incubate for 30-60 minutes at room temperature with gentle rotation. d. Place the tube on the magnetic stand, pellet the beads, and remove the supernatant. e. Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Capture Prey Proteins: a. Add the cell lysate to the beads coated with the biotinylated bait. b. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: a. Place the tube on the magnetic stand to pellet the beads and remove the unbound lysate. b. Wash the beads three to five times with ice-cold Binding/Wash Buffer. Increase the stringency of the washes (e.g., by increasing salt concentration) if high background is observed.
-
Elution: a. For Western Blot Analysis: Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The supernatant will contain the bait and prey proteins. b. For Mass Spectrometry or Functional Assays (Native Elution): Add Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8) and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Coomassie staining, Western blotting, or mass spectrometry.
Visualizations
Caption: The strong, non-covalent interaction between biotin and streptavidin.
Caption: Experimental workflow for a streptavidin-biotin pull-down assay.
References
Application Notes and Protocols for Biotin-PEG24-Acid in ELISA Plate Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG24-Acid for the coating of ELISA plates. This reagent offers a versatile and robust method for the immobilization of a wide range of molecules, including peptides, small molecules, and proteins, leading to improved assay performance. Detailed protocols for two primary immobilization strategies are provided: covalent attachment to amine-functionalized plates and capture-based coating on streptavidin-coated plates.
Introduction to this compound
This compound is a high-purity biotinylation reagent featuring a long, hydrophilic polyethylene glycol (PEG) spacer of 24 units, terminating in a carboxylic acid group. This unique structure provides several advantages for ELISA plate coating:
-
High-Affinity Binding: The biotin moiety facilitates strong and specific binding to streptavidin and avidin.[1]
-
Reduced Steric Hindrance: The long PEG24 spacer arm provides flexibility and physical separation from the plate surface, enhancing the accessibility of the biotin group for streptavidin binding and of the immobilized molecule for its binding partner.[1][2]
-
Enhanced Solubility: The hydrophilic nature of the PEG linker improves the solubility of the reagent and the molecules it is conjugated to in aqueous buffers.[1][3]
-
Versatile Immobilization: The terminal carboxylic acid group allows for covalent attachment to primary amine groups on functionalized surfaces through a stable amide bond.
Application 1: Covalent Immobilization of Small Molecules and Peptides
Small molecules and peptides often adsorb poorly to traditional polystyrene ELISA plates. Covalently attaching this compound to an amine-functionalized plate creates a surface with readily accessible biotin groups for subsequent capture of streptavidin-conjugated detection reagents. This approach provides a stable and uniform coating, leading to high signal-to-noise ratios.
Experimental Workflow: Covalent Immobilization
Caption: Workflow for covalent coating of an ELISA plate with this compound.
Protocol: Covalent Attachment of this compound to Amine-Functionalized Plates
Materials:
-
Amine-functionalized 96-well ELISA plates
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 40 µL of EDC solution and 50 µL of NHS solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Plate Coating:
-
Add 100 µL of the activated this compound solution to each well of the amine-functionalized plate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the wells three times with 200 µL of PBST.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Wash:
-
Discard the blocking buffer and wash the wells three times with 200 µL of PBST.
-
The plate is now coated with biotin and ready for the addition of streptavidin-conjugated molecules and subsequent assay steps.
-
Application 2: High-Sensitivity Capture Assays on Streptavidin-Coated Plates
For proteins or other molecules that can be readily biotinylated, using a streptavidin-coated plate is a highly effective immobilization strategy. This method ensures a uniform and oriented presentation of the biotinylated molecule, which can significantly enhance assay sensitivity compared to passive adsorption. The long PEG24 linker on the biotinylating reagent is crucial in this context to project the captured molecule away from the surface, making it more accessible for target binding.
Experimental Workflow: Streptavidin Capture
Caption: Workflow for a capture ELISA using a streptavidin-coated plate and a biotinylated analyte.
Protocol: Immobilization of a Biotinylated Protein on a Streptavidin-Coated Plate
Materials:
-
Streptavidin-coated 96-well ELISA plates
-
Biotinylated protein (e.g., biotinylated antibody or antigen) at a known concentration
-
Coating Buffer: PBS, pH 7.4
-
Wash Buffer: PBST
-
Blocking Buffer: 1% BSA in PBS
Procedure:
-
Plate Preparation:
-
Wash the streptavidin-coated plate wells three times with 200 µL of PBST.
-
-
Immobilization of Biotinylated Protein:
-
Dilute the biotinylated protein to the desired concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted biotinylated protein to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Discard the solution and wash the wells three times with 200 µL of PBST to remove any unbound biotinylated protein.
-
-
Blocking (Optional but Recommended):
-
While streptavidin plates are often pre-blocked, an additional blocking step can help to minimize non-specific binding from the sample matrix.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30-60 minutes at room temperature.
-
Wash three times with 200 µL of PBST.
-
-
Assay Procedure:
-
The plate is now ready for the addition of samples and subsequent ELISA steps (e.g., incubation with detection antibodies, substrate addition).
-
Quantitative Data Comparison
The choice of immobilization strategy can significantly impact the performance of an ELISA. The following tables provide a summary of expected performance characteristics for different coating methods.
Table 1: Comparison of Immobilization Methods for a Biotinylated Peptide
| Immobilization Method | Typical Binding Capacity (pmol/well) | Signal-to-Noise Ratio | Reproducibility (CV%) |
| Passive Adsorption | Low (highly variable) | Low | >15% |
| Covalent Attachment of this compound | Moderate to High | High | <10% |
| Streptavidin-Capture | High (e.g., 5-20 pmol/well) | Very High | <5% |
Table 2: Effect of PEG Spacer Length on Signal Intensity in a Capture ELISA
| PEG Spacer Length | Relative Signal Intensity (%) | Comments |
| No Spacer | 40% | Significant steric hindrance from the plate surface. |
| PEG4 | 75% | Improved accessibility of the biotin and captured molecule. |
| PEG12 | 95% | Further reduction in steric hindrance. |
| This compound | 100% | Optimal spacing for many applications, maximizing signal. |
Application in Drug Development: EGFR-EGF Binding Assay
A common application in drug development is the characterization of receptor-ligand interactions. An ELISA can be developed to study the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR). In this example, biotinylated EGF is captured on a streptavidin-coated plate, which then serves as the platform to measure the binding of soluble EGFR.
EGF-EGFR Signaling Pathway
Caption: Simplified signaling pathway of EGF-EGFR interaction.
Protocol: EGF-EGFR Binding ELISA
Materials:
-
Streptavidin-coated 96-well ELISA plates
-
Biotin-PEG24-EGF (biotinylated Epidermal Growth Factor)
-
Recombinant human EGFR
-
Anti-human EGFR antibody conjugated to HRP
-
Wash Buffer: PBST
-
Assay Diluent: 1% BSA in PBS
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
Procedure:
-
Immobilize Biotin-EGF:
-
Prepare a 1 µg/mL solution of Biotin-PEG24-EGF in Assay Diluent.
-
Add 100 µL to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash three times with PBST.
-
-
Bind EGFR:
-
Prepare a serial dilution of recombinant human EGFR in Assay Diluent (e.g., from 1000 ng/mL to 0 ng/mL).
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash three times with PBST.
-
-
Detect Bound EGFR:
-
Prepare the anti-human EGFR-HRP antibody at the recommended dilution in Assay Diluent.
-
Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Wash five times with PBST.
-
-
Develop Signal:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to develop robust and sensitive ELISA assays for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Biotinylating Cell Surface Proteins with Biotin-PEG24-Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biotinylation of cell surface proteins using Biotin-PEG24-Acid. This method is essential for researchers interested in studying protein localization, trafficking, and interactions at the plasma membrane. The long, hydrophilic PEG24 spacer on the biotin molecule enhances solubility and minimizes steric hindrance, facilitating efficient labeling and subsequent detection or purification.
The protocol employs a two-step process where the carboxylic acid group of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This activated biotin reagent is then reacted with primary amines (e.g., lysine residues) on the extracellular domains of cell surface proteins. This method ensures that only surface proteins are labeled, as the reagents are membrane-impermeable.
Key Applications:
-
Proteomic analysis of the cell surface: Identification and quantification of proteins expressed on the plasma membrane.
-
Study of protein trafficking: Monitoring the internalization and recycling of surface proteins.
-
Analysis of protein-protein interactions: Isolating surface protein complexes.
-
Drug target discovery: Identifying accessible surface proteins on specific cell types.
-
Immunoassays: Including ELISA and Western Blotting for the detection of surface antigens.[1]
-
Affinity chromatography and pull-down assays: For the purification and isolation of specific cell populations or surface proteins.[1]
Experimental Protocols
Materials and Reagents
-
Cells: Adherent or suspension cells of interest.
-
This compound: (Also referred to as Biotin-PEG24-COOH).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.0.
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0, free of amines (e.g., Tris) and carboxylates.
-
Quenching Solution: 100 mM Glycine in PBS, pH 7.4.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Streptavidin-agarose beads or magnetic beads.
-
General lab equipment: Centrifuge, rocking platform, ice, etc.
Protocol for Biotinylating Cell Surface Proteins
This protocol is adapted from methodologies for two-step cell surface labeling and EDC/NHS chemistry.[1][2]
Step 1: Preparation of Solutions
-
Activation Buffer: Prepare a solution of 100 mM MES and 150 mM NaCl, and adjust the pH to 5.0. Store at 4°C.
-
Labeling Buffer: Prepare sterile, amine-free and carboxylate-free PBS and adjust the pH to 7.4-8.0. Store at 4°C.
-
Quenching Solution: Prepare a 100 mM solution of Glycine in PBS and adjust the pH to 7.4. Store at 4°C.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
Step 2: Cell Preparation
-
Culture cells to the desired confluency (typically 80-90%).
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
Step 3: Biotinylation Reaction
This is a two-step process: activation of this compound, followed by labeling of the cells.
-
Activation of this compound:
-
In a microcentrifuge tube, prepare the activation mixture immediately before use. For a final labeling volume of 1 mL, combine:
-
10 µL of 100 mM this compound stock solution (for a final concentration of 1 mM).
-
EDC and Sulfo-NHS (see Table 1 for optimized concentrations). It is recommended to use a 1:2 molar ratio of EDC to Sulfo-NHS.[2]
-
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Labeling of Cell Surface Proteins:
-
After washing the cells, add the prepared and activated this compound solution to the cells.
-
Incubate for 30 minutes at 4°C on a rocking platform to ensure even distribution of the labeling reagent. The low temperature minimizes protein internalization.
-
Step 4: Quenching the Reaction
-
Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Solution.
-
Incubate the cells with the final wash of Quenching Solution for 5 minutes at 4°C to ensure all unreacted biotin reagent is neutralized.
Step 5: Cell Lysis and Downstream Processing
-
After quenching, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the cell lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
The supernatant containing the biotinylated cell surface proteins can now be used for downstream applications such as affinity purification with streptavidin beads, followed by Western blotting or mass spectrometry.
Data Presentation
The following table summarizes quantitative data on the optimization of activating agent concentrations for cell surface labeling while maintaining high cell viability. This data is based on a study that utilized EDC and Sulfo-NHS for activating carboxyl groups on the cell surface, and the principles are directly applicable to the activation of this compound for labeling primary amines.
Table 1: Optimization of Activating Agent Concentrations for Cell Surface Biotinylation
| EDC Concentration (mM) | Sulfo-NHS Concentration (mM) | Relative Biotinylation Efficiency | Cell Viability (%) |
| 0 | 0 | Baseline | >99% |
| 10 | 20 | Increased | >99% |
| 30 | 60 | Further Increased | >99% |
| 70 | 140 | Maximal | >99% |
| 100 | 200 | Plateaued | >99% |
| 150 | 300 | Plateaued | ~99% |
Data adapted from Müller et al. (2019), which demonstrated that maximal cell surface labeling was achieved at 70 mM EDC and 140 mM Sulfo-NHS, with no further increase in signal at higher concentrations. Cell viability remained high across all tested concentrations.
Visualizations
Caption: Experimental workflow for cell surface protein biotinylation.
References
Application Notes & Protocols: The Role of Biotin-PEG24-Acid in Advancing Diagnostic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biotin-PEG24-Acid
This compound is a high-purity biotinylation reagent designed for the covalent modification of proteins, peptides, antibodies, and other biomolecules. It incorporates three key functional components:
-
A Biotin Moiety: This enables high-affinity, specific binding to streptavidin and avidin, a cornerstone interaction in many diagnostic platforms.[1][2][3]
-
A Carboxylic Acid Group (-COOH): This terminal group provides a reactive site for forming stable amide bonds with primary amines (e.g., lysine residues on proteins) using standard carbodiimide chemistry (e.g., EDC, DCC).[1]
-
A Long Polyethylene Glycol (PEG) Spacer (PEG24): The 24-unit PEG chain is hydrophilic and flexible. This extended spacer arm is critical for improving the performance of biotinylated molecules in diagnostic assays.[4]
The unique structure of this compound offers significant advantages for assay development, including enhanced sensitivity, improved reagent stability, and reduced non-specific binding.
Key Advantages in Diagnostic Assays
The long, hydrophilic PEG24 spacer arm is instrumental in overcoming common challenges in assay development:
-
Reduced Steric Hindrance: The extended length of the PEG24 linker positions the biotin moiety away from the surface of the conjugated biomolecule, ensuring it remains accessible for binding to streptavidin or avidin without interference. This is particularly crucial when labeling large proteins or antibodies.
-
Enhanced Solubility: PEGylation significantly increases the hydrophilicity and aqueous solubility of the labeled biomolecule, preventing aggregation and improving handling in aqueous buffers used in most diagnostic systems.
-
Improved Sensitivity and Specificity: By minimizing non-specific binding and providing better access to the biotin tag, the PEG24 linker contributes to a higher signal-to-noise ratio, which translates to more sensitive and specific detection of target analytes.
-
Increased Stability: The protective shield provided by the PEG chain can enhance the stability of conjugated proteins and antibodies against degradation, extending their shelf-life.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1372.7 g/mol | |
| Purity | > 96% | |
| Spacer Arm Length | 24 PEG units | |
| Reactive Group | Carboxylic Acid (-COOH) | |
| Target Functional Group | Primary Amines (-NH₂) | |
| Solubility | Soluble in anhydrous DMF, DMSO | |
| Storage | -20°C, protected from light and moisture |
Table 2: Comparison of PEG Chain Lengths in Biotinylation Reagents
| PEG Chain Length | Key Advantages | Primary Applications in Diagnostics |
| Short (2-6 units) | Less steric hindrance for close-proximity labeling. | Applications where the biotin needs to be near the target molecule. |
| Long (12-24 units) | Greater flexibility, reduced steric hindrance, and superior solubility. | ELISA, IHC, Lateral Flow, and Biosensors where separation between biotin and the target is beneficial for binding and detection. |
Experimental Workflows and Signaling Pathways
Protein Biotinylation Workflow
The following diagram illustrates the general workflow for conjugating this compound to a protein containing primary amines.
Sandwich ELISA Principle
This diagram shows the detection principle of a sandwich ELISA using a biotinylated detection antibody and a streptavidin-enzyme conjugate.
Lateral Flow Assay (LFA) Workflow
The diagram below outlines the operational principle of a typical sandwich-format lateral flow assay utilizing a biotinylated capture probe.
Detailed Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol describes the biotinylation of a protein (e.g., an antibody) at its primary amine groups using this compound and EDC/NHS chemistry.
Materials:
-
Protein to be labeled (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.8).
-
This compound.
-
N-hydroxysuccinimide (NHS).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system: Dialysis cassette (10K MWCO) or size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine are unsuitable as they will compete in the reaction.
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL solutions of EDC and NHS in anhydrous DMSO immediately before use.
-
-
Calculate Molar Ratio: Determine the amount of biotin reagent needed. A 20-fold molar excess of biotin reagent over the protein is a common starting point for optimization.
-
Activation and Conjugation:
-
In a microfuge tube, combine the required volume of this compound solution with an equimolar amount of both EDC and NHS solutions.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
Add the activated biotin mixture directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted biotin and byproducts.
-
Dialysis: Dialyze the sample against PBS (pH 7.4) overnight at 4°C with at least two buffer changes.
-
SEC: Alternatively, apply the reaction mixture to a desalting column equilibrated with PBS.
-
-
Quantification and Storage: Determine the concentration of the biotinylated protein. Store the conjugate at 4°C for short-term use or at -20°C (with glycerol) for long-term storage.
Protocol 2: Streptavidin-Biotin Sandwich ELISA
This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format.
Materials:
-
96-well microplate coated with capture antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Sample/Standards containing the target analyte.
-
Biotinylated Detection Antibody (prepared using Protocol 1).
-
Streptavidin-HRP conjugate.
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2 N H₂SO₄).
Procedure:
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate 3 times.
-
Detection Antibody: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash the plate 3 times.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light. Wash the plate 5 times.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Protocol 3: Immunohistochemistry (IHC) with Avidin-Biotin Complex (ABC)
This protocol describes a method for signal amplification in IHC on paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides.
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).
-
Blocking Solution (e.g., 10% normal serum from the secondary antibody host species).
-
Primary Antibody.
-
Biotinylated Secondary Antibody (specific to the primary antibody host).
-
Pre-formed Avidin-Biotin Complex (ABC) reagent (prepared according to manufacturer's instructions).
-
DAB Substrate Kit.
-
Hematoxylin for counterstaining.
-
Mounting Medium.
Procedure:
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.
-
Peroxidase Block: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with Blocking Solution for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. Wash 3 times in wash buffer.
-
Secondary Antibody: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature. Wash 3 times.
-
ABC Reagent: Incubate sections with the pre-formed ABC reagent for 30 minutes. This complex contains multiple biotinylated HRP molecules, leading to significant signal amplification. Wash 3 times.
-
Substrate Development: Apply the DAB substrate solution and incubate until the desired brown stain intensity develops (typically 2-10 minutes).
-
Counterstaining: Rinse with deionized water and counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.
References
Troubleshooting & Optimization
Troubleshooting low biotinylation efficiency with Biotin-PEG24-Acid
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low biotinylation efficiency using Biotin-PEG24-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used to covalently attach a biotin molecule to proteins, antibodies, or other molecules with available primary amine groups (-NH2).[1][2] The "PEG24" refers to a 24-unit polyethylene glycol spacer arm, which is long and hydrophilic. This spacer enhances the solubility of the labeled molecule and increases the accessibility of the biotin moiety for binding to streptavidin or avidin, minimizing steric hindrance.[2][3]
Unlike NHS-ester activated biotins, this compound has a terminal carboxylic acid. To react with primary amines, it requires activation with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which converts the carboxyl group into a reactive intermediate that can then form a stable amide bond with an amine.[1]
Q2: My biotinylation efficiency is low. What are the most common causes?
Low biotinylation efficiency can stem from several factors. The most common issues include:
-
Suboptimal Reaction Buffer: The pH is critical, and the buffer must be free of competing primary amines.
-
Inactive Reagents: The biotinylation reagent or the EDC activator may have degraded due to improper storage or handling.
-
Insufficient Molar Ratio: The amount of biotin reagent may be too low relative to the target molecule.
-
Low Protein Concentration: Labeling reactions are often less efficient with dilute protein solutions.
-
Issues with Purification: Incomplete removal of excess biotin can interfere with downstream detection assays.
Q3: Which buffers should I use for the biotinylation reaction?
For EDC-mediated reactions with this compound, it is crucial to use buffers free of both primary amines and carboxylates.
-
Recommended Buffers: MES (2-(N-morpholino)ethanesulfonic acid) buffer is one of the few that meets these criteria.
-
Buffers to Avoid: Do not use common buffers like PBS (contains phosphate, which can interact with EDC), Tris, or glycine, as they contain primary amines that will compete with your target molecule for the biotin label, significantly reducing efficiency. Acetate and citrate buffers should also be avoided due to their carboxyl groups.
Q4: How should I store and handle my this compound and EDC?
Proper storage is critical for maintaining reagent activity.
-
This compound: Store at -20°C, protected from moisture.
-
EDC: This reagent is highly moisture-sensitive. Store it at -20°C under desiccated conditions. Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can rapidly inactivate the reagent.
Q5: My protein is precipitating during the biotinylation reaction. What can I do?
Protein precipitation can occur if the modification process alters the protein's solubility.
-
Over-Biotinylation: Excessive labeling of surface lysines can change the protein's isoelectric point and lead to aggregation. Try reducing the molar excess of the biotin reagent.
-
Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Protein Concentration: While higher concentrations are often more efficient, very high concentrations can sometimes promote aggregation. If precipitation is observed, try reducing the protein concentration.
Troubleshooting Guide
If you are experiencing low or no signal from your biotinylated molecule, use the following guide to diagnose and solve the issue.
Table 1: Troubleshooting Low Biotinylation Efficiency
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Incorrect Buffer: Presence of primary amines (Tris, glycine) or carboxylates (acetate) in the reaction buffer. | Perform a buffer exchange into an amine-free, carboxylate-free buffer like MES. |
| Inactive Reagents: EDC or this compound has been hydrolyzed due to moisture. | Use a fresh vial of EDC and/or biotin reagent. Always allow reagents to warm to room temperature before opening. | |
| Suboptimal pH: The pH for EDC activation is typically between 4.5 and 5.5. | Ensure your reaction buffer is at the correct pH for EDC chemistry. | |
| Insufficient Molar Excess: The ratio of biotin reagent to the target molecule is too low. | Increase the molar ratio of this compound and EDC to your protein. Start with the recommendations in Table 2 and optimize. | |
| High Background Signal | Incomplete Removal of Excess Biotin: Free biotin reagent is competing with the biotinylated protein in the assay. | Ensure thorough purification after the reaction using dialysis or a size-exclusion/desalting column appropriate for your protein's size. |
| Endogenous Biotin: Some biological samples contain endogenous biotin or biotin-binding proteins. | Include a control sample that has not been treated with the biotin reagent but undergoes all other steps. For Western blots, blocking with BSA is preferable to milk, as milk contains biotin. | |
| Loss of Protein Activity | Biotinylation of Critical Residues: The biotin molecule may have attached to a lysine residue in the active site or a binding interface. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other residues if available. |
Experimental Protocols & Data
Table 2: Recommended Molar Ratios for Biotinylation
The optimal molar ratio depends on the protein concentration and the number of available primary amines. Use this table as a starting point for optimization.
| Protein Concentration | Molar Excess of this compound to Protein | Molar Excess of EDC to Protein |
| 1-2 mg/mL | 20-50x | 20-50x |
| 5-10 mg/mL | 10-20x | 10-20x |
Note: These are starting recommendations. Empirical testing is required for optimal results.
Protocol 1: General Protein Biotinylation with this compound and EDC
This protocol provides a starting point for labeling a generic protein.
A. Materials Required:
-
Protein of interest in a suitable buffer (e.g., MES, pH 4.7)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 50 mM Glycine or Tris, pH 7.5)
-
Purification tools (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
B. Procedure:
-
Buffer Exchange: If your protein is not in an appropriate buffer, perform a buffer exchange into MES buffer (pH 4.7). Ensure the protein concentration is at least 1 mg/mL for good efficiency.
-
Prepare Reagent Stock Solutions:
-
Allow this compound and EDC vials to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of EDC in anhydrous DMSO or water. Prepare this solution immediately before use as it hydrolyzes quickly.
-
-
Biotinylation Reaction:
-
Add the calculated volume of this compound stock solution to your protein solution. Mix gently.
-
Immediately add the calculated volume of EDC stock solution to the mixture.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis. Exchange the biotinylated protein into a suitable storage buffer (e.g., PBS).
Protocol 2: Dot Blot for Qualitative Assessment of Biotinylation
This is a quick method to confirm if your protein has been successfully biotinylated.
A. Materials Required:
-
Nitrocellulose or PVDF membrane
-
Biotinylated protein and un-biotinylated control protein
-
Blocking Buffer (e.g., 5% BSA in TBS-T)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
B. Procedure:
-
Spotting: Spot 1-2 µL of your biotinylated protein and the un-biotinylated control onto a small piece of nitrocellulose membrane. Let it air dry completely.
-
Blocking: Incubate the membrane in Blocking Buffer for 30 minutes at room temperature with gentle agitation.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (typically 1:10,000 to 1:50,000). Incubate the membrane with the diluted conjugate for 30-60 minutes at room temperature.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBS-T.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. Image the blot. A signal should be present for the biotinylated sample but not for the negative control.
Visualizations
References
Technical Support Center: Optimizing Biotin-PEG24-Acid to Protein Molar Ratio
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Biotin-PEG24-Acid to your protein of interest. Below you will find troubleshooting guides and frequently asked questions to help you achieve efficient and reproducible biotinylation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: A common starting point for biotinylation is a 20-fold molar excess of the biotin reagent to the protein.[1][2] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess may be required to achieve the same level of incorporation as a more concentrated solution.[2][3] It is always recommended to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your experiment.[1]
Q2: Which buffers and pH conditions are optimal for the biotinylation reaction?
A2: The reaction of the carboxylic acid group on this compound with primary amines on a protein (N-terminus and lysine residues) is most efficient at a pH between 7 and 9. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES, to avoid competition with the protein for the labeling reagent. Buffers containing primary amines, like Tris or glycine, should be avoided during the labeling reaction itself but can be used to quench the reaction.
Q3: How can I determine the degree of biotinylation after the labeling reaction?
A3: The most common method to quantify the number of biotin molecules incorporated per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. More sensitive, fluorescence-based methods are also available. It is essential to remove all non-reacted biotin before performing this assay.
Q4: How do I remove excess, unreacted this compound after the reaction?
A4: Excess biotinylation reagent must be removed to prevent interference in downstream applications and to accurately determine the degree of biotinylation. Common methods for removal include dialysis, desalting columns (spin or gravity-flow), and size-exclusion chromatography. The choice of method depends on the sample volume and protein concentration.
Q5: Can biotinylation with this compound affect my protein's function?
A5: While biotin itself is a small molecule, the covalent attachment to a protein can potentially alter its structure and function, especially if the modification occurs at or near an active site or binding interface. The PEG24 spacer is designed to reduce steric hindrance, which can help maintain the protein's biological activity. It is always recommended to perform a functional assay with the biotinylated protein to confirm that its activity is retained.
Troubleshooting Guides
Issue 1: Low Biotin Labeling Efficiency
If you are observing a low degree of biotinylation, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Molar Ratio | Increase the molar excess of this compound to protein. Perform a titration with ratios from 10:1 to 100:1 to find the optimal concentration. |
| Low Protein Concentration | Labeling reactions are less efficient with dilute protein solutions. If possible, concentrate your protein to >1 mg/mL before labeling. |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Perform a buffer exchange into PBS or a similar amine-free buffer before adding the biotin reagent. |
| Suboptimal pH | The optimal pH for labeling primary amines is typically between 7 and 9. Check and adjust the pH of your protein solution before initiating the reaction. |
| Hydrolyzed Biotin Reagent | This compound is moisture-sensitive. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions. |
Issue 2: Protein Aggregation or Precipitation During/After Labeling
Protein aggregation can be a significant issue during biotinylation. Here are some common causes and how to address them.
| Potential Cause | Troubleshooting Suggestion |
| High Degree of Biotinylation | Over-modification of the protein can lead to changes in its physicochemical properties and cause aggregation. Reduce the molar ratio of this compound to protein. |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Consider performing the labeling reaction at a lower protein concentration. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Ensure the pH is at least one unit away from the protein's isoelectric point (pI). You can also try varying the salt concentration. |
| Temperature Instability | Some proteins are sensitive to temperature. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Presence of Contaminants | Impurities in the protein sample can sometimes promote aggregation. Ensure your protein is of high purity before labeling. |
Experimental Protocols
Standard Protein Biotinylation Protocol
This protocol provides a general starting point for the biotinylation of a protein with this compound. Optimization will be required for your specific protein.
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For a starting point, use a 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, add an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove the excess, unreacted biotin reagent by dialysis or using a desalting column equilibrated with a suitable storage buffer.
-
HABA Assay for Determining Degree of Biotinylation
This protocol is adapted for a cuvette-based spectrophotometer.
-
Prepare HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed vial in a specified buffer.
-
-
Measure Baseline Absorbance:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is the A₅₀₀ of the HABA/Avidin solution.
-
-
Measure Sample Absorbance:
-
Add 100 µL of the biotinylated protein sample (with excess biotin removed) to the cuvette.
-
Mix well and wait for the absorbance reading to stabilize (approximately 15 seconds).
-
Measure the absorbance at 500 nm. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.
-
-
Calculate the Degree of Biotinylation:
-
The concentration of biotin can be calculated using the Beer-Lambert law, where the change in absorbance is proportional to the amount of biotin. Many suppliers provide online calculators for this purpose.
-
You will need the following values for the calculation:
-
A₅₀₀ of HABA/Avidin
-
A₅₀₀ of HABA/Avidin/Biotin sample
-
Concentration of the protein sample (in mg/mL)
-
Molecular weight of the protein (in g/mol )
-
Extinction coefficient of the HABA/Avidin complex (typically 34,000 M⁻¹cm⁻¹)
-
-
Visualizations
Caption: Experimental workflow for protein biotinylation and analysis.
References
Technical Support Center: Biotin-PEG24-Acid Conjugates for Reduced Non-Specific Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-PEG24-Acid conjugates to minimize non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in assays?
A1: Non-specific binding (NSB) is the unintended adhesion of assay components, such as antibodies or analytes, to surfaces or other molecules that are not the intended target.[1] This phenomenon is primarily driven by low-affinity, multivalent interactions, including hydrophobic and electrostatic forces.[1] NSB is a significant issue in immunoassays as it can lead to high background signals, which in turn reduces assay sensitivity, can cause false-positive results, and contributes to poor reproducibility of experiments.[1]
Q2: How does the this compound conjugate help in reducing non-specific binding?
A2: The Poly(ethylene glycol) (PEG) component of the conjugate plays a crucial role in minimizing non-specific binding. PEG is a hydrophilic polymer that creates a hydration layer on the surface it is attached to.[1][2] This "stealth" layer acts as a physical barrier, preventing the close approach and adsorption of non-target proteins and other biomolecules. The PEG24 linker provides a sufficient chain length to effectively repel non-specific interactions. The terminal biotin allows for highly specific and strong binding to streptavidin-coated surfaces or probes.
Q3: What is the role of the "Acid" (carboxylic acid) group in the this compound conjugate?
A3: The terminal carboxylic acid group provides a reactive handle for covalent conjugation to primary amines (e.g., on proteins, antibodies, or other molecules) through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry (e.g., EDC/NHS). The presence of this functional group is essential for attaching the biotin-PEG linker to the molecule of interest.
Q4: Can endogenous biotin in samples interfere with my assay?
A4: Yes, endogenous biotin present in biological samples can compete with your biotinylated conjugate for binding sites on streptavidin, potentially leading to inaccurate results. This is a more significant concern when using samples from patients taking high-dose biotin supplements. It is advisable to inquire about biotin supplementation before sample collection and consider a washout period if necessary.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound conjugates to reduce non-specific binding.
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Ineffective Blocking: The blocking buffer is not adequately preventing non-specific adsorption to the assay surface. 2. Excessive Conjugate Concentration: Too much biotinylated probe can lead to increased non-specific binding. 3. Hydrophobic or Electrostatic Interactions: The nature of the target analyte or sample matrix may promote non-specific interactions. 4. Aggregation of Conjugate: The biotinylated molecule may be forming aggregates which bind non-specifically. 5. Insufficient Washing: Wash steps are not stringent or long enough to remove unbound reagents. | 1. Optimize Blocking: Try different blocking agents (e.g., BSA, casein, or commercial blockers). Consider adding a non-ionic detergent like Tween-20 to the blocking and wash buffers. 2. Titrate Conjugate: Perform a titration experiment to determine the optimal concentration of the this compound conjugate that gives the best signal-to-noise ratio. 3. Adjust Buffer Conditions: Modify the salt concentration or pH of the assay buffers to minimize non-specific interactions. 4. Improve Conjugate Solubility: Ensure the conjugate is fully dissolved. The PEG linker is designed to improve solubility, but centrifugation of the stock solution before use can remove any potential aggregates. 5. Optimize Washing: Increase the number of wash steps and/or the duration of each wash. Ensure thorough aspiration of wells between washes. |
| Weak or No Signal | 1. Inefficient Biotinylation: The conjugation of this compound to your molecule of interest was not successful. 2. Insufficient Conjugate Concentration: The concentration of the biotinylated probe is too low to generate a detectable signal. 3. Degraded Reagents: The conjugate or other assay components (e.g., streptavidin-enzyme conjugate) may have degraded. 4. Steric Hindrance: The PEG linker, while beneficial for reducing NSB, might in some cases sterically hinder the binding of the biotin to streptavidin or the target molecule to its partner. | 1. Verify Conjugation: Confirm successful biotinylation using a method like HABA assay or mass spectrometry. Optimize the conjugation reaction conditions (e.g., pH, molar ratio of reactants). 2. Increase Conjugate Concentration: Use a higher concentration of the biotinylated probe in the assay. 3. Use Fresh Reagents: Prepare fresh dilutions of all reagents and ensure proper storage conditions. 4. Evaluate Linker Length: While PEG24 is generally effective, for some specific applications, a longer or shorter PEG linker might be necessary to optimize binding. |
| Poor Reproducibility | 1. Inconsistent Pipetting: Variability in pipetting volumes of reagents can lead to inconsistent results. 2. Inconsistent Incubation Times/Temperatures: Fluctuations in incubation conditions can affect binding kinetics. 3. Batch-to-Batch Variation of Conjugate: Differences in the degree of biotinylation between batches of your conjugate can lead to variability. 4. Edge Effects in Microplates: Wells on the edge of a microplate can experience different temperature and evaporation rates. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 2. Standardize Incubation: Use a temperature-controlled incubator and a timer to ensure consistent incubation conditions. 3. Characterize Each Batch: Determine the degree of labeling for each new batch of conjugate to ensure consistency. 4. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer to create a more uniform environment. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with this compound
This protocol describes the covalent attachment of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reaction Buffer: Amine-free buffer such as MES buffer (pH 6.0) or PBS (pH 7.4)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or dialysis cassette)
Methodology:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Activate this compound:
-
Dissolve this compound, NHS, and EDC in an appropriate solvent (e.g., DMSO or DMF). A typical molar ratio is 1:1.2:1.2 (Biotin-PEG-Acid:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG24-NHS ester to the protein solution. The molar ratio of the labeling reagent to the protein will need to be optimized but a starting point is often a 10-20 fold molar excess of the biotin reagent.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization and Storage: Determine the degree of biotinylation using a suitable method (e.g., HABA assay). Store the biotinylated protein at -20°C or -80°C.
Protocol 2: Example of a Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines a general workflow for a sandwich ELISA utilizing a detection antibody labeled with this compound.
Materials:
-
96-well microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent
-
Biotinylated Detection Antibody (prepared as in Protocol 1)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Methodology:
-
Coating: Coat the microplate wells with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in reagent diluent to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Experimental workflow from protein biotinylation to use in a sandwich ELISA.
Caption: Mechanism of reducing non-specific binding using a PEG linker.
Caption: Troubleshooting logic for addressing high background signals in assays.
References
Stability of Biotin-PEG24-Acid in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Biotin-PEG24-Acid in various buffer conditions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a biotinylation reagent that features a biotin molecule linked to a carboxylic acid via a 24-unit polyethylene glycol (PEG) spacer. This long, hydrophilic PEG spacer enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions, making it ideal for various bioconjugation applications. Common applications include:
-
Labeling proteins, peptides, and antibodies for detection and purification.
-
Immobilizing biomolecules onto surfaces for assays like ELISA and Western blotting.
-
Use as a linker in targeted drug delivery systems and diagnostic tools.
Q2: How should I store this compound?
For optimal stability, this compound should be stored in its solid form at -20°C in a desiccated environment, protected from light. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: What is the best way to prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions immediately before use. For preparing a stock solution, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C for up to one to six months, depending on the solvent and storage temperature. Avoid repeated freeze-thaw cycles.
Q4: What factors can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by:
-
pH: While the carboxylic acid group is generally stable, extreme pH values can potentially affect the integrity of the entire molecule over long periods.
-
Temperature: Higher temperatures can accelerate the degradation of the PEG chain through oxidation. It is advisable to store solutions at low temperatures (-20°C or -80°C).
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, if you intend to activate the carboxylic acid for conjugation, as they will compete with the desired reaction. The presence of certain salts may also influence the solubility and stability of PEG compounds.
Q5: What are the potential degradation pathways for this compound?
The primary degradation concern for the PEG backbone is oxidative degradation, which can be accelerated by exposure to heat, light, and oxygen. This process can lead to chain cleavage and the formation of various byproducts. While the biotin and carboxylic acid moieties are relatively stable, the overall integrity of the molecule depends on the stability of the PEG spacer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Degradation of this compound due to improper storage. | Ensure the solid compound is stored at -20°C in a desiccated environment. Prepare fresh stock solutions in anhydrous DMSO or DMF before each use. |
| Inappropriate buffer for conjugation. | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 for activating the carboxylic acid and subsequent conjugation. | |
| Presence of competing primary amines in the sample. | If your protein solution contains Tris or glycine, dialyze it against an amine-free buffer before starting the conjugation reaction. | |
| High background in assays | Aggregation of the biotinylated molecule. | The PEG spacer in this compound is designed to reduce aggregation. However, if aggregation is suspected, consider optimizing the conjugation ratio and purification method. |
| Excess unreacted this compound. | Ensure thorough removal of unreacted biotinylation reagent after the conjugation step using size exclusion chromatography or dialysis. | |
| Inconsistent experimental results | Instability of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Degradation of the PEG chain over time. | For long-term experiments, it is advisable to prepare fresh biotinylated conjugates and store them under appropriate conditions (e.g., -80°C with a cryoprotectant). |
Stability of this compound in Different Buffer Conditions
The following table summarizes the expected stability trends for this compound in aqueous buffer solutions. It is important to note that these are general guidelines, and stability should be empirically determined for your specific experimental conditions.
| Parameter | Condition | Expected Stability | Recommendation |
| pH | 4.0 - 6.0 | Good | Suitable for storage and experiments where acidic conditions are required. |
| 6.0 - 8.0 | Excellent | Optimal pH range for most bioconjugation reactions and long-term stability. | |
| > 8.0 | Moderate to Good | While the carboxylic acid is stable, prolonged incubation at high pH may not be ideal for the overall molecule or the target biomolecule. | |
| Temperature | -80°C | Excellent | Recommended for long-term storage of stock solutions. |
| -20°C | Excellent | Suitable for long-term storage of solid compound and short to medium-term storage of solutions. | |
| 4°C | Good | Suitable for short-term storage (days to a week). | |
| Room Temp (20-25°C) | Moderate | Recommended for working solutions during experiments. Avoid prolonged storage. | |
| > 37°C | Poor | Increased risk of PEG chain degradation. Avoid unless required for a specific experimental step. | |
| Buffer Type | Phosphate, HEPES, MOPS | Excellent | Inert buffers that do not interfere with the carboxylic acid group. |
| Tris, Glycine | Incompatible for conjugation | Contain primary amines that will compete in conjugation reactions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Reconstitution: Add anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Mix well by vortexing until fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Protocol 2: Stability Assessment of this compound in Aqueous Buffers using RP-HPLC
This protocol provides a framework for assessing the stability of this compound under different pH and temperature conditions.
-
Preparation of Test Solutions:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Divide the samples for each pH condition into different temperature groups (e.g., 4°C, 25°C, and 40°C).
-
Store the samples protected from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
Immediately analyze the samples by RP-HPLC.
-
-
RP-HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Monitor the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Technical Support Center: Post-Conjugation Purification of Biotinylated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-PEG24-Acid following a conjugation reaction. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unconjugated this compound can lead to several issues in downstream applications. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin, leading to reduced signal, inaccurate quantification, and decreased purification efficiency.[1] Therefore, its removal is a critical step to ensure the reliability and accuracy of subsequent assays.[1]
Q2: What are the primary methods for removing excess biotinylation reagents?
The most common and effective methods for removing small molecules like this compound from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): This technique, also known as gel filtration or desalting, separates molecules based on their size.[2] Larger, biotinylated molecules pass through the column more quickly, while smaller, unconjugated biotin reagents are retained longer.[2] This can be performed using gravity-flow columns or spin columns for faster processing.[3]
-
Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows smaller molecules like excess biotin to diffuse out into a larger volume of buffer, while retaining the larger, biotinylated molecule.
-
Magnetic Beads: While often used to purify the biotinylated molecule itself, streptavidin-coated magnetic beads can be used in a competitive binding scenario to capture the biotinylated target, allowing the excess biotin to be washed away.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of biotinylated protein after purification. | Protein aggregation: Over-biotinylation can sometimes lead to protein insolubility and aggregation. | Reduce the molar excess of the biotinylation reagent in your initial conjugation reaction. Consider adding a carrier protein like BSA to prevent your antibody from sticking to surfaces. |
| Non-specific binding to the purification matrix: The protein may be sticking to the column or membrane. | Ensure the purification matrix is compatible with your protein. For dialysis, consider using a membrane material with low protein binding properties. For SEC, ensure the resin is appropriate for your protein type. | |
| Incorrect column/membrane choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be inappropriate for your protein. | Select a dialysis membrane with a MWCO that is significantly smaller than your protein of interest. For SEC, choose a resin with a fractionation range suitable for separating your protein from the small biotin reagent. | |
| Excess biotin still present after purification. | Inefficient removal method: A single pass through a desalting column may not be sufficient for complete removal. | For spin desalting columns, it's noted that one pass may remove about 80% of free biotin; for higher purity, a second pass may be necessary. For dialysis, ensure you are using a large volume of dialysis buffer and performing multiple buffer changes over an extended period (e.g., 48 hours with 4 buffer changes). |
| Sample overload: Exceeding the recommended sample volume or concentration for the purification column can lead to incomplete separation. | Adhere to the manufacturer's guidelines for the specific desalting or spin column you are using regarding sample volume and concentration. | |
| Precipitation of the protein during the biotinylation reaction. | Over-modification: A high degree of biotinylation can alter the isoelectric properties of the protein, leading to precipitation. | After the reaction, adding a buffer with a pH above the isoelectric point (pI) of the protein (e.g., 1M Tris, pH 9.0) can sometimes help to resuspend the biotinylated protein. In future experiments, reduce the molar ratio of the biotinylation reagent. |
| Biotinylated antibody is not functional. | Over-labeling: Excessive biotinylation can mask the antigen-binding sites of an antibody. | Optimize the biotin-to-antibody molar ratio to achieve a lower degree of labeling (e.g., 1-2 biotins per antibody). |
Comparison of Purification Methods
| Method | Principle | Typical Protein Recovery | Efficiency of Biotin Removal | Speed | Scalability |
| Dialysis | Size-based separation through a semi-permeable membrane. | Variable, can be high with proper technique but potential for sample loss. | High, with sufficient time and buffer changes. | Slow (typically overnight to 48 hours). | Scalable for various volumes. |
| Size Exclusion Chromatography (Gravity-Flow) | Separation based on molecular size as molecules pass through a porous resin. | Good, but can be lower than spin columns due to dilution. | High. | Moderate (30-60 minutes). | Scalable, but can be cumbersome for many small samples. |
| Size Exclusion Chromatography (Spin Columns) | Centrifugal force is used to pass the sample through a size-exclusion resin. | High (often >95%). Zeba™ Spin Desalting Columns report high recovery. | High (one pass can remove >80% of free biotin). | Fast (under 15 minutes). | Ideal for small to medium sample volumes; high-throughput options available. |
| Streptavidin Magnetic Beads | Affinity capture of biotinylated molecules. | High. | High, as unbound biotin is washed away. | Fast. | Easily scalable and amenable to automation. |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using Dialysis
This protocol is suitable for removing small molecules from larger proteins.
-
Hydrate the Dialysis Cassette: Select a dialysis cassette with a Molecular Weight Cut-Off (MWCO) significantly lower than your biotinylated protein (e.g., 10K MWCO for a 150 kDa antibody). Hydrate the membrane in the dialysis buffer (e.g., PBS) for at least 2 minutes.
-
Load the Sample: Inject your biotinylation reaction mixture into the dialysis cassette using a syringe.
-
Perform Dialysis: Place the cassette in a large volume of dialysis buffer (at least 1000 times the sample volume) and stir gently at 4°C.
-
Buffer Exchange: For efficient removal, perform at least three buffer changes over 24-48 hours. A 48-hour dialysis with four buffer changes is recommended for complete removal of unreacted NHS-biotin.
-
Recover Sample: Carefully remove the sample from the cassette.
Protocol 2: Removal of Excess Biotin using Size Exclusion Spin Columns
This protocol is a rapid method for cleaning up small-volume reactions.
-
Prepare the Spin Column: Invert the spin column several times to resuspend the resin. Remove the bottom cap and place the column in a collection tube.
-
Equilibrate the Column: Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer. Add your desired exchange buffer to the column and centrifuge again. Repeat this step 2-3 times.
-
Load the Sample: Apply your biotinylation reaction mixture to the center of the resin bed.
-
Elute the Sample: Place the column in a new collection tube and centrifuge at 1,500 x g for 2 minutes. The eluate contains your purified, biotinylated protein.
Protocol 3: Purification of Biotinylated Protein using Streptavidin Magnetic Beads
This protocol is designed to specifically capture the biotinylated protein, allowing the excess biotin to be washed away.
-
Prepare the Beads: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Equilibrate the Beads: Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
Bind the Biotinylated Protein: Add your biotinylation reaction mixture to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
Wash: Place the tube on the magnetic stand, discard the supernatant containing the unbound biotin. Wash the beads three times with the binding/wash buffer to remove any remaining unbound biotin and non-specific binders.
-
Elute the Protein (Optional): If you need to recover the biotinylated protein from the beads, you can use harsh elution conditions (e.g., boiling in SDS-PAGE sample buffer) to disrupt the biotin-streptavidin interaction. Note that this will likely denature the protein.
Visual Workflows
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - SG [thermofisher.com]
Improving the solubility of Biotin-PEG24-Acid reaction mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG24-Acid. Our aim is to help you overcome common experimental challenges and improve the success of your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-purity biotinylation reagent. It features a biotin molecule linked to a 24-unit polyethylene glycol (PEG) spacer, which terminates in a carboxylic acid group.[1] The long, hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions and reduces steric hindrance, making the biotin moiety more accessible for binding to avidin or streptavidin.[1][2] The terminal carboxylic acid allows for the covalent conjugation of the biotin-PEG linker to primary amine groups on proteins, peptides, antibodies, and other molecules through the formation of a stable amide bond.[1] Common applications include protein biotinylation, immunoassays, affinity chromatography, and drug delivery systems.[1]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in a variety of solvents. For preparing stock solutions, anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are recommended. It is also generally soluble in water, aqueous buffers (like PBS), chloroform, and methylene chloride. However, its solubility may be limited in alcohols and toluene.
Q3: How should I store this compound?
A3: It is recommended to store this compound at -20°C in a dry, dark environment. This compound is hygroscopic, meaning it can absorb moisture from the air. To prevent degradation and maintain reactivity, it is crucial to minimize its exposure to moisture. Always allow the vial to equilibrate to room temperature before opening to avoid condensation. For optimal stability, unused reagent can be stored under an inert gas like argon or nitrogen.
Solubility Data
While specific quantitative data for this compound is not always readily available, the following table provides solubility information for similar Biotin-PEG compounds, which can be used as a guideline. The long PEG chain in this compound significantly enhances its solubility in aqueous solutions.
| Solvent | Approximate Solubility | Reference |
| Water | > 1.0 mg/mL | |
| DMSO | ~10 mg/mL | |
| DMF | ~20 mg/mL | |
| Chloroform | ~10 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Troubleshooting Guide
Problem: The this compound is difficult to dissolve.
-
Potential Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Solution:
-
Ensure the vial was brought to room temperature before opening to prevent condensation.
-
For initial solubilization, use a fresh, anhydrous solvent like DMSO or DMF to prepare a concentrated stock solution.
-
Gently vortex or sonicate the solution to aid dissolution.
-
This stock solution can then be diluted into the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <20%).
-
Problem: Precipitation occurs during the conjugation reaction.
-
Potential Cause 1: Protein Aggregation. Changes in pH or the addition of reagents can cause the protein to aggregate and precipitate.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffer. It may be necessary to perform a buffer exchange prior to the reaction.
-
-
Potential Cause 2: High Reagent Concentration. An excessively high concentration of EDC or the biotinylation reagent can sometimes lead to precipitation.
-
Solution: If you are using a large molar excess of this compound or EDC and observe precipitation, try reducing the concentration.
-
-
Potential Cause 3: pH-Dependent Precipitation. The isoelectric point of the biotinylated protein may be different from the unmodified protein. If the reaction pH is close to the pI of the modified protein, it can lead to precipitation.
-
Solution: After the reaction is complete, adjusting the pH of the solution may help to redissolve the precipitated protein. For example, adding a small amount of 1M Tris (pH 9.0) can sometimes help to resuspend the biotinylated protein.
-
Problem: Low or no biotinylation of the target molecule.
-
Potential Cause 1: Inactive Reagents. EDC and NHS (if used) are moisture-sensitive and can lose activity if not stored properly.
-
Solution: Use fresh EDC and NHS. Always allow the reagents to warm to room temperature in a desiccator before opening to prevent moisture condensation. Prepare EDC/NHS solutions immediately before use.
-
-
Potential Cause 2: Suboptimal pH. The EDC/NHS coupling reaction has specific pH requirements. The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-5.5. The subsequent reaction of the activated intermediate with the primary amine is most efficient at a pH of 7.0-8.0.
-
Solution: Perform a two-step reaction. First, activate the this compound with EDC/NHS in a buffer at pH 4.5-5.5 (e.g., MES buffer). Then, add this activated solution to your protein in a buffer at pH 7.0-8.0 (e.g., PBS).
-
-
Potential Cause 3: Inappropriate Buffer. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the reaction and should be avoided.
-
Solution: Ensure your protein is in a suitable buffer like PBS or MES. If necessary, perform a buffer exchange before starting the conjugation.
-
-
Potential Cause 4: Insufficient Reagent. The molar ratio of the biotinylation reagent to the target molecule may be too low.
-
Solution: Increase the molar excess of this compound in the reaction. A 10-20 fold molar excess is a good starting point, but this may need to be optimized for your specific application.
-
Experimental Protocols
Protocol for Biotinylating a Protein using this compound and EDC/NHS Chemistry
This protocol describes a two-step method for conjugating this compound to a protein with primary amine groups.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Protein to be labeled in Coupling Buffer
-
Desalting column for purification
Procedure:
-
Prepare Solutions:
-
Allow all reagents to come to room temperature before opening the vials.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mg/mL this compound solution
-
10 µL of 10 mg/mL EDC solution
-
10 µL of 10 mg/mL NHS (or Sulfo-NHS) solution
-
70 µL of Activation Buffer
-
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to your protein solution in Coupling Buffer. A 10-20 fold molar excess of the biotin reagent to the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of reaction mixture).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated biotin.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizations
Caption: A flowchart of the experimental workflow for protein biotinylation using this compound.
References
Optimizing incubation time and temperature for Biotin-PEG24-Acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Biotin-PEG24-Acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal incubation time and temperature for conjugating activated this compound to a protein?
A1: The optimal incubation conditions depend on the stability of your target molecule. For most standard protein labeling reactions with pre-activated this compound (e.g., as an NHS ester), an incubation time of 30-60 minutes at room temperature is a good starting point.[1][2] Alternatively, the reaction can be carried out at 4°C for 2 hours to overnight, which can be beneficial for temperature-sensitive proteins.[3] For cell surface biotinylation, it is recommended to perform the incubation on ice (4°C) for 30 minutes to prevent internalization of the biotinylated molecules.
Q2: What is the recommended molar excess of this compound to my protein for efficient conjugation?
A2: The ideal molar excess of the biotinylation reagent is dependent on the concentration of your protein. For a protein concentration of 2 mg/mL, a 20-fold molar excess of the biotin reagent is recommended.[2] For a more concentrated protein solution of 10 mg/mL, a 12-fold molar excess is a suitable starting point.[2] It is important to optimize this ratio for your specific protein to achieve the desired degree of biotinylation without causing protein precipitation.
Q3: Which buffers should I use for the biotinylation reaction?
A3: It is crucial to use an amine-free buffer for the conjugation reaction, as primary amines will compete with your target molecule for the activated biotin reagent. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES at a pH range of 7.2-8.0. Buffers containing Tris or glycine must be avoided.
Q4: How can I confirm that my protein has been successfully biotinylated?
A4: The degree of biotin incorporation can be determined using several methods. A common and straightforward method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of biotin levels. Other methods include fluorescent-based assays, and for more precise quantification, mass spectrometry can be employed.
Q5: How do I remove unreacted this compound after the conjugation reaction?
A5: Excess biotinylation reagent can be removed using dialysis or gel filtration (desalting) columns. For smaller sample volumes, spin desalting columns are a convenient and efficient option.
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
Question: I am observing a low signal in my downstream applications, suggesting poor biotinylation. What could be the cause and how can I improve the efficiency?
Answer: Low biotinylation efficiency can stem from several factors:
-
Presence of Primary Amines in the Buffer: Buffers containing Tris, glycine, or other primary amines will compete with your target molecule for the biotinylation reagent, significantly reducing the labeling efficiency.
-
Solution: Ensure your protein is in an amine-free buffer like PBS or HEPES at a pH of 7.2-8.0. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the reaction.
-
-
Hydrolysis of the Activated Biotin Reagent: If you are using an activated form of this compound, such as an NHS ester, it is susceptible to hydrolysis in aqueous solutions.
-
Solution: Prepare the activated biotin reagent solution immediately before use. Do not store it in an aqueous solution.
-
-
Insufficient Molar Excess of Biotin Reagent: The ratio of biotin reagent to your target molecule may be too low.
-
Solution: Increase the molar excess of the this compound. You may need to perform a titration experiment to find the optimal ratio for your specific target.
-
-
Suboptimal Reaction Time or Temperature: The incubation conditions may not be optimal for your specific reaction.
-
Solution: Try increasing the incubation time or performing the reaction at room temperature if you initially used 4°C (ensure your protein is stable at this temperature).
-
Issue 2: Protein Precipitation During or After Biotinylation
Question: My protein solution becomes cloudy or I see a precipitate forming during the biotinylation reaction. What is causing this and how can I prevent it?
Answer: Protein precipitation is a common issue in biotinylation and can be caused by:
-
Over-modification of the Protein: Excessive labeling of the protein's surface amines can alter its isoelectric point and lead to aggregation and precipitation.
-
Solution: Reduce the molar excess of the this compound in the reaction. Perform a titration to find the highest possible labeling ratio that does not cause precipitation.
-
-
Hydrophobicity of Biotin: While the PEG spacer in this compound enhances water solubility, high levels of biotinylation can still increase the overall hydrophobicity of the protein, leading to aggregation.
-
Solution: In addition to reducing the molar excess, ensure your protein is at a suitable concentration. Sometimes, performing the reaction with a more dilute protein solution can help, but this may require a higher molar excess of the biotin reagent to achieve the same labeling efficiency.
-
-
pH of the Solution: The pH of the reaction buffer can influence protein solubility.
-
Solution: If precipitation occurs after the reaction, you can try to resolubilize the protein by adjusting the pH. For example, adding a small amount of 1M Tris (pH 9.0) can sometimes help to resuspend the biotinylated protein by shifting the pH above its new isoelectric point.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Incubation Time | 30-60 minutes at Room Temperature | For temperature-sensitive proteins, 2 hours to overnight at 4°C is an alternative. |
| Incubation Temperature | Room Temperature or 4°C | 4°C is recommended for cell surface biotinylation to prevent internalization. |
| Molar Excess (Biotin:Protein) | 20:1 for 2 mg/mL protein | 12:1 for 10 mg/mL protein. Optimization is recommended. |
| Reaction pH | 7.2 - 8.0 | Use amine-free buffers such as PBS or HEPES. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a primary amine-containing protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Quenching solution (optional): 2-Mercaptoethanol
-
Desalting columns
Procedure:
-
Prepare the Reagents:
-
Equilibrate the this compound, EDC, and NHS to room temperature before opening the vials.
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Immediately before use, dissolve EDC and NHS in the Activation Buffer.
-
-
Activate this compound:
-
In a microcentrifuge tube, add the desired amount of this compound.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugate to Protein:
-
Immediately add the activated this compound solution to your protein solution.
-
The final concentration of the organic solvent from the biotin stock should not exceed 10% of the total reaction volume.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quench and Purify:
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM.
-
Remove excess, unreacted biotinylation reagent and byproducts using a desalting column equilibrated with your desired storage buffer.
-
-
Quantify and Store:
-
Determine the degree of biotinylation using a method like the HABA assay.
-
Store the biotinylated protein at an appropriate temperature (e.g., -20°C or -80°C).
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for common biotinylation issues.
References
Challenges in scaling up Biotin-PEG24-Acid conjugation reactions
Welcome to the technical support center for Biotin-PEG24-Acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up this compound conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in conjugation reactions?
A1: this compound is a biotinylation reagent that contains a biotin molecule, a long polyethylene glycol (PEG) spacer with 24 ethylene glycol units, and a terminal carboxylic acid group. The long PEG24 spacer enhances solubility, reduces steric hindrance, and provides flexibility, which is particularly beneficial when working with large biomolecules.[1] The carboxylic acid group is not reactive on its own and requires activation, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS, to form an amine-reactive NHS ester. This activated form then readily reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[2][3]
Q2: What are the main advantages of using a long PEG spacer like PEG24?
A2: The PEG24 spacer offers several key benefits in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the biotinylated molecule, which can help prevent aggregation, especially at high concentrations.[1][]
-
Reduced Steric Hindrance: The long spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can prolong the circulation half-life of a molecule by increasing its hydrodynamic size, which reduces renal clearance.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.
Q3: What are the critical process parameters to control when scaling up my this compound conjugation?
A3: When scaling up, it is crucial to maintain strict control over several parameters to ensure consistency and reproducibility between batches. Key parameters include:
-
Stoichiometry: The molar ratio of the activated Biotin-PEG reagent to the target molecule.
-
pH: The pH of the reaction buffer is critical for both the activation of the carboxylic acid and the subsequent conjugation to the amine.
-
Temperature: Temperature affects the rates of both the desired conjugation reaction and undesired side reactions like hydrolysis.
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conjugation while minimizing product degradation.
-
Mixing and Agitation: Efficient mixing is essential to ensure homogeneity in large reaction volumes and avoid localized concentration gradients.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Q: I am observing a low yield of my biotinylated product upon scale-up. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue when scaling up. Here are the potential causes and recommended actions:
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine is optimal at a pH of 7.2-8.5. For a two-step reaction, perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-8.5 for the conjugation step. |
| Hydrolysis of Activated Biotin-PEG24-NHS Ester | The NHS ester is susceptible to hydrolysis, which increases with higher pH and temperature. Prepare the activated NHS ester solution immediately before use and add it to the protein solution promptly. Avoid preparing large stock solutions of the activated reagent that will be stored for extended periods. |
| Inefficient Mixing | In large reaction vessels, inefficient mixing can lead to localized areas of low reagent concentration. Ensure your mixing system is adequate for the scale of your reaction to maintain homogeneity. |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated biotin reagent. Buffer exchange your protein into an amine-free buffer like PBS or HEPES before starting the conjugation. |
| Incorrect Stoichiometry | The optimal molar excess of the biotin reagent may need to be re-evaluated at a larger scale. For dilute protein solutions, a greater molar excess of the biotin reagent may be required to achieve the desired level of incorporation. |
Issue 2: Protein Aggregation During or After Conjugation
Q: I am observing precipitation or aggregation of my protein product during the scale-up process. What could be the cause and what are the solutions?
A: Protein aggregation is a significant challenge in large-scale bioconjugation, often exacerbated by the hydrophobicity of the conjugated molecules.
| Potential Cause | Recommended Action |
| Increased Protein Concentration | High protein concentrations required for large-scale reactions can increase the likelihood of aggregation. Ensure the protein is soluble and stable at the target concentration in the chosen reaction buffer. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Conduct formulation screening to identify optimal buffer conditions that minimize aggregation. |
| Shear Stress | High shear stress from aggressive mixing or pumping in large-scale equipment can induce protein unfolding and aggregation. Optimize mixing speeds and pump flow rates to minimize shear stress. |
| Inadequate Removal of Organic Solvents | If the this compound is first dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent protein denaturation. |
Issue 3: Inconsistent Batch-to-Batch Results
Q: My conjugation reaction is giving variable results from one large-scale batch to another. How can I improve consistency?
A: Batch-to-batch variability is a major concern in manufacturing. Implementing robust process controls is key to achieving consistency.
| Potential Cause | Recommended Action |
| Variability in Raw Materials | Ensure consistent quality of your starting materials, including the protein, this compound, and all buffer components. |
| Inconsistent Reaction Conditions | Implement strict control and monitoring of all critical process parameters (pH, temperature, reaction time, mixing speed). Utilize process analytical technology (PAT) for real-time monitoring where possible. |
| Inefficient or Variable Purification | The purification process can selectively remove certain conjugated species, leading to variability. Validate your purification methods to ensure they are robust and reproducible at scale. |
Quantitative Data Tables
Table 1: Effect of pH on the Stability of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~60 minutes |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Conditions for a Two-Step EDC/NHS Activation and Conjugation
| Step | Parameter | Recommended Range | Common Buffer |
| 1. Activation | pH | 4.5 - 6.0 | MES |
| EDC:Carboxyl Molar Ratio | 2-10 fold excess | ||
| NHS:Carboxyl Molar Ratio | 2-5 fold excess | ||
| Temperature | Room Temperature | ||
| Time | 15-30 minutes | ||
| 2. Conjugation | pH | 7.2 - 8.5 | PBS or Borate |
| Activated Biotin:Protein Molar Ratio | 10-20 fold excess (protein dependent) | ||
| Temperature | 4°C to Room Temperature | ||
| Time | 30 minutes to 2 hours |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes a general method for activating this compound and conjugating it to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Activation Buffer.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated Biotin-PEG24-NHS ester solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess biotin reagent and byproducts by buffer exchanging the conjugated protein into a suitable storage buffer using a desalting column or dialysis. For large-scale purification, chromatography methods such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are recommended.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin conjugated to a protein.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500) and record this value as A500 HABA/Avidin .
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized. Record this value as A500 HABA/Avidin/Biotin Sample .
-
Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Biotinylation with Biotin-PEG24-Acid
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique for purification, detection, and interaction studies. The choice of biotinylation reagent and the method for confirming successful labeling are critical for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of methods to confirm biotinylation using Biotin-PEG24-Acid and contrasts its performance with alternative biotinylation reagents, supported by experimental protocols and data.
Comparing Biotinylation Reagents: this compound vs. Alternatives
This compound is a biotinylation reagent featuring a long polyethylene glycol (PEG) spacer arm (24 PEG units) and a terminal carboxylic acid group.[1] The carboxylic acid is typically activated with carbodiimides (e.g., EDC) to react with primary amines on the target molecule, forming a stable amide bond.[2] The long PEG spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[1][3]
Common alternatives to this compound include N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin, Sulfo-NHS-Biotin) and enzymatic biotinylation methods like the BirA/AviTag system.[4] NHS esters react directly with primary amines under mild alkaline conditions, offering a simpler workflow. Enzymatic biotinylation provides site-specific labeling, ensuring homogeneity of the biotinylated product.
Quantitative Comparison of Biotinylation Reagents
The following table summarizes a comparative analysis of different biotinylation reagents. The efficiency of biotinylation can be quantified by determining the percentage of labeled molecules or the average number of biotin molecules per protein.
| Feature | This compound (with EDC/NHS) | NHS-Biotin | Enzymatic (BirA/AviTag) |
| Specificity | Targets primary amines (lysines, N-terminus) | Targets primary amines (lysines, N-terminus) | Site-specific to AviTag sequence |
| Reaction pH | 4.5-7.2 (activation), 7.2-8.5 (coupling) | 7.0-9.0 | ~7.0 |
| Spacer Arm Length | Long and hydrophilic (24 PEG units) | Short | N/A |
| Solubility | High | Moderate to low (Sulfo-NHS variants are water-soluble) | High |
| Potential for Aggregation | Low due to PEG spacer | Can be higher, especially with over-labeling | Low |
| Control over Labeling | Moderate (controlled by reagent concentration) | Moderate (controlled by reagent concentration) | High (typically 1 biotin per AviTag) |
| Ease of Use | Multi-step (activation and coupling) | Single-step reaction | Requires protein engineering (adding AviTag) and enzyme |
| Impact on Protein Function | Minimized by long spacer | Can be significant if labeling occurs at active sites | Minimal, as labeling is at a specific tag |
Confirming Successful Biotinylation: A Comparative Overview of Methods
Several methods can be employed to confirm the successful incorporation of biotin onto a target molecule. The choice of method depends on the required level of quantification, available equipment, and the nature of the biotinylated molecule.
Comparison of Confirmation Methods
| Method | Principle | Throughput | Cost | Quantification | Key Advantage |
| HABA Assay | Colorimetric; biotin displaces HABA dye from avidin, causing a decrease in absorbance at 500 nm. | High | Low | Quantitative (moles of biotin per mole of protein) | Simple, rapid, and does not require specialized equipment. |
| SDS-PAGE Gel Shift | Biotinylated protein incubated with streptavidin shows a higher molecular weight band on an SDS-PAGE gel. | Moderate | Low | Semi-quantitative | Visual and intuitive confirmation of biotin-streptavidin interaction. |
| Western Blot | Biotinylated proteins are detected on a membrane using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). | Moderate | Moderate | Semi-quantitative | High sensitivity and specificity. |
| Mass Spectrometry | Direct detection of the mass shift corresponding to the addition of the biotinylation reagent. | Low | High | Quantitative and site-specific | Provides precise information on the degree and sites of biotinylation. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol describes the two-step carbodiimide-mediated coupling of this compound to a protein.
Materials:
-
Protein to be biotinylated in a suitable buffer (e.g., MES, pH 4.7-6.0 for activation; PBS, pH 7.2-8.5 for coupling)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein: Dissolve the protein in the chosen coupling buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.
-
Prepare this compound: Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Activation of this compound:
-
In a separate tube, mix this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Biotinylation Reaction:
-
Add the activated Biotin-PEG24-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction: Add a quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against a suitable storage buffer.
Protocol 2: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay quantifies the amount of biotin incorporated into a protein.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: After the reading stabilizes (usually within a few minutes), measure the final absorbance at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Protocol 3: SDS-PAGE Gel Shift Assay
This method provides a visual confirmation of biotinylation.
Materials:
-
Biotinylated protein sample
-
Unbiotinylated protein control
-
Streptavidin
-
SDS-PAGE gels and running buffer
-
Loading buffer (non-reducing)
-
Coomassie blue stain or other protein stain
Procedure:
-
Complex Formation: In separate tubes, mix the biotinylated protein and the unbiotinylated control with streptavidin. A 4:1 molar ratio of streptavidin to protein is a good starting point. Incubate at room temperature for 15-30 minutes.
-
Sample Preparation: Add non-reducing loading buffer to the samples. Do not boil the samples, as this can disrupt the biotin-streptavidin interaction.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.
-
Staining: Stain the gel with Coomassie blue to visualize the protein bands.
-
Analysis: A "shift" in the molecular weight of the biotinylated protein band upon addition of streptavidin, which is absent in the unbiotinylated control, confirms successful biotinylation.
Protocol 4: Western Blotting
This is a highly sensitive method for detecting biotinylated proteins.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound Streptavidin-HRP.
-
Detection: Add the chemiluminescent substrate and capture the signal using an appropriate imaging system. A band corresponding to the molecular weight of the biotinylated protein confirms a successful reaction.
Protocol 5: Mass Spectrometry Analysis
Mass spectrometry provides the most detailed information about biotinylation.
Procedure:
-
Sample Preparation: The biotinylated protein can be analyzed intact or digested with a protease (e.g., trypsin) to generate peptides.
-
Mass Analysis:
-
Intact Mass Analysis: The mass of the intact protein is measured. An increase in mass corresponding to the mass of the this compound moiety confirms biotinylation. The number of biotin labels can be estimated from the mass shift.
-
Peptide Mapping: The digested peptides are analyzed by LC-MS/MS. The biotinylated peptides are identified by the specific mass addition of the biotinylation reagent. This method can pinpoint the exact sites of biotinylation.
-
Visualizing Workflows and Concepts
References
A Researcher's Guide to Quantifying Biotin Incorporation with Biotin-PEG24-Acid: A Comparative Analysis of the HABA Assay and Its Alternatives
For researchers and drug development professionals, accurate quantification of biotin incorporation is crucial for the consistency and efficacy of bioconjugation strategies. This guide provides an objective comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay for quantifying biotinylation with Biotin-PEG24-Acid and discusses its performance relative to alternative methods. This compound is a biotinylation reagent featuring a long polyethylene glycol (PEG) spacer designed to enhance solubility and minimize steric hindrance, which can be a critical factor in the accuracy of quantification assays[1].
The HABA Assay: A Competitive Colorimetric Method
The HABA assay is a widely used colorimetric method for estimating the amount of biotin in a sample[2][3][4]. Its principle is based on the displacement of the HABA dye from the avidin-HABA complex. The avidin-HABA complex has a distinct absorbance at 500 nm. Due to biotin's significantly higher affinity for avidin, it displaces the HABA dye, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin present in the sample[5].
References
Navigating the Biotinylation Landscape: A Comparative Guide for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for successful mass spectrometry (MS)-based proteomics. Biotinylation, the covalent attachment of biotin to proteins, is a cornerstone technique for protein enrichment and analysis. This guide provides a comprehensive comparison of Biotin-PEG24-Acid with other common biotinylation reagents, offering supporting experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
The enduring utility of biotinylation lies in the high-affinity interaction between biotin and streptavidin, enabling the robust capture and purification of labeled proteins from complex biological samples. The choice of biotinylation reagent, however, can significantly impact experimental outcomes, with factors such as linker length, cleavability, and labeling chemistry playing crucial roles. This guide focuses on a comparative analysis of this compound, a long-chain biotinylation reagent, against traditional and cleavable alternatives, providing insights into their respective performances in quantitative proteomics workflows.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a critical decision that influences the efficiency of protein labeling, the success of enrichment, and ultimately, the quality of mass spectrometry data. Key considerations include the length and nature of the spacer arm, the reactivity of the labeling group, and whether the linker is cleavable.
This compound features a long, hydrophilic polyethylene glycol (PEG) spacer. This extended spacer arm is designed to enhance the solubility of the labeled protein and minimize steric hindrance, potentially improving the accessibility of the biotin tag for streptavidin binding. In contrast, traditional reagents like NHS-Biotin have a much shorter spacer. Cleavable biotinylation reagents , such as Sulfo-NHS-SS-Biotin, incorporate a disulfide bond in the spacer arm, allowing for the release of the captured protein from streptavidin beads under reducing conditions. This can be advantageous for downstream analysis by reducing streptavidin contamination in the final sample.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-SS-Biotin (Cleavable) |
| Spacer Arm Length | Long (PEG24) | Short | Medium, with disulfide bond |
| Properties | Hydrophilic, flexible | Less soluble | Water-soluble, cleavable |
| Primary Application | General protein biotinylation with reduced steric hindrance | General protein biotinylation | Enrichment with mild elution, reduced streptavidin contamination |
| MS Compatibility | Good | Good, but potential for aggregation of labeled proteins | Excellent, as biotin portion is removed before MS analysis |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing different aspects of biotinylation and enrichment strategies for mass spectrometry.
Table 1: Comparison of Biotinylated Peptide Identification with Different Enrichment Strategies.
| Enrichment Strategy | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified | Reference |
| DiDBiT (Peptide-level enrichment) | 10,715 | 2,185 | [1][2] |
| On-bead Digestion (Protein-level enrichment) | 161 | 103 | [1] |
| Protein Elution then Digestion | 16 | 454 (only 4% biotinylated) | [1] |
| BioSITe (Antibody-based peptide enrichment) | 3,403 | 1,193 | [3] |
Table 2: Comparison of On-bead Digestion vs. Thiol-Cleavable Biotin for Protein Identification.
| Method | Total Proteins Identified | Biotinylated Sites Identified | Key Advantage | Reference |
| On-bead Digestion | High number of total proteins, but significant streptavidin contamination | 0 (biotinylated peptides remain on beads) | Simple workflow | |
| Thiol-Cleavable Biotin | Lower non-specific protein IDs, greatly reduced streptavidin | 305 | Enables identification of biotinylation sites and cleaner sample |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results in mass spectrometry-based proteomics. Below are representative protocols for cell surface protein biotinylation and proximity labeling.
Protocol 1: Cell Surface Protein Biotinylation using an NHS-Ester Reagent
This protocol describes the labeling of cell surface proteins with an amine-reactive biotinylation reagent, such as Biotin-PEG24-NHS ester or Sulfo-NHS-SS-Biotin.
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Wash the cells three times with ice-cold PBS to remove any residual media.
-
Biotinylation Reaction: Prepare a fresh solution of the NHS-ester biotinylation reagent in PBS at a concentration of 0.25-1 mg/mL. Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) and incubate for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells three times with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Enrichment: Incubate the cell lysate with streptavidin-conjugated beads (e.g., magnetic or agarose) overnight at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer and then with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution and Sample Preparation for MS:
-
For non-cleavable biotin: Perform on-bead digestion by resuspending the beads in a digestion buffer with trypsin and incubating overnight at 37°C. The resulting peptides are then collected for MS analysis.
-
For cleavable biotin (e.g., Sulfo-NHS-SS-Biotin): Elute the captured proteins by incubating the beads in a buffer containing a reducing agent (e.g., DTT or TCEP) for 1 hour at 37°C. The eluted proteins are then subjected to in-solution digestion with trypsin before MS analysis.
-
Protocol 2: Proximity Labeling of the EGFR Interactome using TurboID
This protocol outlines the use of TurboID to identify proteins in close proximity to the Epidermal Growth Factor Receptor (EGFR).
-
Construct Generation and Cell Line Creation: Generate a fusion construct of EGFR with TurboID. Create a stable cell line expressing the EGFR-TurboID fusion protein.
-
Biotin Labeling: Induce the expression of the EGFR-TurboID fusion protein. Supplement the cell culture medium with 50 µM biotin and incubate for 10 minutes to 1 hour at 37°C to initiate biotinylation of proximal proteins.
-
Cell Lysis and Protein Extraction: Terminate the labeling reaction by placing the cells on ice and washing with ice-cold PBS. Lyse the cells in a RIPA buffer containing protease inhibitors.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin beads to capture the biotinylated proteins.
-
On-bead Digestion: Wash the beads thoroughly to remove non-specific binders. Resuspend the beads in a digestion buffer with trypsin and incubate overnight at 37°C.
-
Mass Spectrometry Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS to identify the proteins that were in proximity to EGFR.
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the mass spectrometry analysis of biotinylated proteins.
Caption: General workflow for mass spectrometry analysis of biotinylated proteins.
Caption: Simplified EGFR signaling pathway, a common target for proximity labeling studies.
Caption: Logical workflow of proximity labeling using TurboID.
References
A Head-to-Head Comparison of Biotinylation Reagents: Unveiling the Advantages of Biotin-PEG24-Acid
For researchers, scientists, and drug development professionals, the precise and robust biotinylation of proteins is a critical step in a multitude of applications, from affinity purification to sensitive immunoassays. The choice of biotinylation reagent can profoundly impact experimental outcomes, influencing labeling efficiency, protein function, and assay sensitivity. This guide provides an objective comparison of Biotin-PEG24-Acid with other commonly used biotinylation reagents, supported by experimental data and detailed protocols to inform your selection process.
Biotinylation, the process of covalently attaching biotin to a molecule, leverages the extraordinarily strong and specific interaction between biotin and avidin or streptavidin.[] While the principle is straightforward, the chemical characteristics of the biotinylation reagent itself play a pivotal role in the success of the conjugation. Key factors to consider include the reactive group that targets specific amino acid residues, the solubility of the reagent, and the length and nature of the spacer arm that connects the biotin moiety to the target molecule.[2]
This guide focuses on comparing this compound and its activated N-hydroxysuccinimide (NHS) ester form with traditional and other widely used biotinylation reagents. We will delve into their performance based on key parameters such as biotinylation efficiency, impact on protein solubility, and the reduction of steric hindrance.
The Advantage of a Long PEG Spacer: this compound
This compound is a biotinylation reagent featuring a long, hydrophilic polyethylene glycol (PEG) spacer arm composed of 24 PEG units.[3] This extended spacer arm is its defining feature, offering several distinct advantages over reagents with shorter or no PEG spacers. The terminal carboxylic acid allows for a two-step conjugation to primary amines in the presence of a carbodiimide activator like EDC, while the NHS ester version of Biotin-PEG24 reacts directly with primary amines.
The primary benefits conferred by the PEG24 spacer include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the biotinylated protein, which can help prevent aggregation, especially at high labeling densities.
-
Reduced Steric Hindrance: The long, flexible PEG24 spacer positions the biotin moiety further away from the surface of the protein. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the relatively deep biotin-binding pockets of avidin and streptavidin.
-
Increased Flexibility: The PEG chain provides rotational freedom, allowing the biotin tag to orient itself optimally for binding to streptavidin or avidin.
Performance Comparison of Biotinylation Reagents
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound (and its NHS ester derivative) alongside other common biotinylation reagents. The data is compiled from various sources, including direct comparative studies where available.
| Parameter | Biotin-PEG24-NHS Ester | Sulfo-NHS-LC-Biotin | NHS-Biotin | Biotin-HPDP |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Solubility in Aqueous Buffers | High | High | Low (requires organic solvent) | Low (requires organic solvent) |
| Spacer Arm Length | ~95.1 Å (PEG24) | 22.4 Å | 13.5 Å | 29.2 Å |
| Cleavability | No | No | No | Yes (Disulfide bond, cleavable with reducing agents) |
| Biotinylation Efficiency | High (qualitative) | High | Moderate to High | Dependent on free sulfhydryls |
| Impact on Protein Solubility | Improves solubility, reduces aggregation | Neutral | Can decrease solubility | Neutral to slight decrease |
| Steric Hindrance | Very Low | Moderate | High | Moderate |
| Non-Specific Binding | Reduced due to hydrophilic PEG | Low | Moderate | Low |
| Cell Membrane Permeability | No (Sulfo-NHS version) | No | Yes | Yes |
Data for Biotin-PEG24-NHS Ester on efficiency, solubility impact, and non-specific binding are based on the established properties of long-chain PEG linkers. Direct head-to-head quantitative data with the other listed reagents under identical conditions is limited in published literature.
A direct comparative study on the biotinylation of living endothelial cells using NHS-LC-biotin and its water-soluble counterpart, sulfo-NHS-LC-biotin, provides valuable quantitative insights. In this study, at the same concentration, the more hydrophobic NHS-LC-biotin resulted in slightly higher biotinylation of cellular proteins. For instance, at a concentration of 1.8 mM, cell lysates treated with NHS-LC-biotin had a biotin concentration of 0.390 ng per 1 µg of protein, compared to 0.304 ng per 1 µg of protein for sulfo-NHS-LC-biotin. Furthermore, the biotin label from NHS-LC-biotin was found to be more stable on the cell surface, with a calculated half-life of 38.0 hours, significantly longer than the 10.8-hour half-life observed for sulfo-NHS-LC-biotin. This suggests that while water-soluble reagents are convenient and essential for labeling membrane-impermeable targets, the reaction kinetics and stability of the resulting biotinylated product can vary.
Experimental Protocols
To facilitate a comparative analysis in your own laboratory, detailed protocols for protein biotinylation and the subsequent quantification of biotin incorporation are provided below.
Protocol 1: Comparative Protein Biotinylation
This protocol describes the biotinylation of a model protein (e.g., Bovine Serum Albumin or an antibody) with Biotin-PEG24-NHS Ester and Sulfo-NHS-LC-Biotin.
Materials:
-
Protein to be biotinylated (e.g., BSA at 10 mg/mL)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Biotin-PEG24-NHS Ester
-
Sulfo-NHS-LC-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 10 mg/mL.
-
Prepare Biotinylation Reagent Stock Solutions:
-
Immediately before use, dissolve Biotin-PEG24-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ultrapure water to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Divide the protein solution into separate tubes for each biotinylation reagent.
-
Add a 20-fold molar excess of the respective biotinylation reagent stock solution to each protein solution.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts by passing the reaction mixtures through desalting columns equilibrated with PBS.
-
Determine Protein Concentration: Measure the protein concentration of the purified biotinylated protein solutions using a standard protein assay (e.g., BCA assay).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules per protein molecule.
Materials:
-
HABA/Avidin Premixed Reagent
-
Biotinylated protein samples from Protocol 1
-
Unlabeled protein (for blank)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin reagent according to the manufacturer's instructions.
-
Assay:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.
-
Add 20 µL of the biotinylated protein sample to a well.
-
For a blank, add 20 µL of the unlabeled protein at the same concentration.
-
Mix the contents of the wells thoroughly.
-
-
Measure Absorbance: Measure the absorbance of each well at 500 nm using a microplate reader.
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the formulas provided by the HABA assay kit manufacturer. This will give the molar substitution ratio (MSR).
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated.
Conclusion
The selection of an appropriate biotinylation reagent is paramount for achieving optimal results in a wide range of biological assays. While traditional reagents like NHS-Biotin and Sulfo-NHS-LC-Biotin are effective for many applications, this compound and its NHS ester derivative offer significant advantages, particularly when working with proteins prone to aggregation or in assays where high sensitivity is required. The long PEG24 spacer enhances the solubility of the labeled protein and minimizes steric hindrance, facilitating more efficient binding to avidin and streptavidin. For researchers and drug development professionals seeking to improve the robustness and sensitivity of their biotin-based applications, this compound presents a superior alternative worth considering. By carefully considering the properties of each reagent and validating their performance in specific experimental contexts, researchers can ensure the generation of high-quality, reliable data.
References
Validating Protein Biotinylation: A Comparative Guide to Western Blot Analysis and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of protein biotinylation is a critical step in numerous applications, from elucidating protein-protein interactions to developing novel diagnostics and therapeutics. Western blot analysis has traditionally been a cornerstone for this purpose. However, a range of alternative techniques now offer distinct advantages in terms of sensitivity, quantification, and throughput. This guide provides an objective comparison of western blot analysis with other key methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
Method Comparison: A Quantitative Overview
The choice of method for validating protein biotinylation often depends on the specific experimental goals, such as qualitative confirmation, relative quantification, or absolute quantification. The following table summarizes the key performance characteristics of Western Blotting and its primary alternatives.
| Feature | Western Blot | Dot Blot | ELISA | Mass Spectrometry (MS) |
| Principle | Size-based protein separation followed by immunodetection | Direct immobilization of protein on a membrane followed by immunodetection | Capture and detection of biotinylated protein in a microplate format | Identification and quantification of biotinylated peptides/proteins based on mass-to-charge ratio |
| Primary Output | Qualitative/Semi-quantitative (band intensity) | Semi-quantitative (dot intensity) | Quantitative (absorbance/fluorescence) | Quantitative (spectral counts, ion intensity) and sequence information |
| Sensitivity | Nanogram range[1] | Nanogram range | Picogram to nanogram range[2] | Femtomole to attomole range |
| Quantitative Accuracy | Semi-quantitative, can be improved with normalization | Semi-quantitative, good for relative comparisons[3][4] | High | High |
| Throughput | Low to medium | High | High | Low to medium, depending on instrumentation |
| Protein Size Information | Yes | No | No | No (in standard workflows) |
| Cost | Moderate | Low | Moderate | High |
| Time to Result | 1-2 days | < 1 day | < 1 day | Variable (1-3 days) |
Experimental Workflows and Protocols
Western Blot Analysis of Biotinylated Proteins
Western blotting provides a robust method for the qualitative and semi-quantitative analysis of biotinylated proteins, allowing for the assessment of biotinylation efficiency and the determination of the molecular weight of the labeled protein.
Experimental Protocol:
-
Sample Preparation and SDS-PAGE: Prepare protein lysates from cells or tissues.[5] Determine protein concentration, then mix with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Detection of Biotinylated Proteins:
-
Streptavidin-HRP: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin solution (typically 1:1000 to 1:20,000 dilution) for 1 hour at room temperature. This method is generally more sensitive.
-
Anti-Biotin Antibody: Alternatively, incubate the membrane with a primary anti-biotin antibody (e.g., goat polyclonal anti-biotin, 1:1000 dilution) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody (e.g., rabbit anti-goat IgG, 1:2000 dilution) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound reagents.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of biotinylated protein.
Alternative Methods for Validation
Dot Blot: A High-Throughput Alternative
For rapid, semi-quantitative assessment of biotinylation, the dot blot technique offers a simpler and faster alternative to western blotting.
Experimental Protocol:
-
Sample Application: Directly spot serial dilutions of the biotinylated protein sample and a known biotinylated control onto a nitrocellulose or PVDF membrane.
-
Drying and Blocking: Allow the membrane to air dry, then block with a suitable blocking buffer for 30-60 minutes.
-
Detection: Incubate the membrane with streptavidin-HRP for 30-60 minutes.
-
Washing and Signal Development: Wash the membrane and develop the signal using a chemiluminescent or colorimetric substrate. The intensity of the dots is proportional to the amount of biotinylated protein.
ELISA: For Quantitative Analysis
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based method that allows for the sensitive and accurate quantification of biotinylated proteins.
References
Unveiling Protein Activity: A Comparative Guide to Functional Assays for Biotinylated Proteins
For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful tool for detection, purification, and immobilization. However, it is crucial to verify that this labeling process does not compromise the protein's biological activity. This guide provides an objective comparison of key functional assays—ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Flow Cytometry—to test the activity of biotinylated proteins, complete with experimental data and detailed protocols.
The strong and specific interaction between biotin and streptavidin (or avidin) is leveraged in numerous biological assays.[1] By biotinylating a protein, it can be easily immobilized on a streptavidin-coated surface for interaction studies or detected with high sensitivity using streptavidin-conjugated reporters.[1] This guide will explore how to ensure the biotinylated protein remains functionally active, a critical step for the validity of experimental results.
Comparison of Functional Assays
Choosing the right assay depends on the specific research question, the nature of the protein, and the required throughput and sensitivity. The following table summarizes the key characteristics of four commonly used functional assays for biotinylated proteins.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Flow Cytometry |
| Principle | Enzyme-catalyzed colorimetric or fluorescent signal | Change in refractive index upon mass binding to a sensor surface | Interference pattern shift of light reflected from a biosensor tip | Detection of fluorescent signals on a cell-by-cell basis |
| Primary Output | Endpoint absorbance/fluorescence (concentration) | Real-time binding kinetics (ka, kd, KD) | Real-time binding kinetics (ka, kd, KD) | % positive cells, mean fluorescence intensity (MFI) |
| Throughput | High (96/384-well plates) | Low to Medium | High (96/384-well plates) | High (can analyze thousands of cells per second) |
| Sensitivity | High (pg-ng/mL range)[2] | Very High (pM-nM range for KD)[3] | High (nM-µM range for KD)[3] | High (can detect low receptor numbers) |
| Real-time Analysis | No (Endpoint assay) | Yes | Yes | Can be adapted for kinetic studies |
| Sample Consumption | Low | High | Low | Low to Medium |
| Cost | Low | High | Medium | High (instrumentation) |
| Key Advantage for Biotinylated Proteins | High-throughput screening of binding activity | Precise, real-time kinetic and affinity data | High-throughput kinetic screening, tolerant to crude samples | Analysis of interactions with cell surface receptors in a physiological context |
In-Depth Assay Analysis and Experimental Data
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay ideal for high-throughput screening of the binding activity of biotinylated proteins. In a common format, a target protein is coated on a microplate, and the binding of a biotinylated protein is detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
Illustrative Data:
A study comparing the binding of a biotinylated chemokine (CCL19-biotin) to its receptor (CCR7) demonstrated the utility of ELISA in determining binding affinity. By titrating the concentration of CCL19-biotin, a dissociation constant (Kd) can be calculated from the binding curve.
| Biotinylated Ligand | Target | Method | Reported KD |
| CCL19-biotin | CCR7-EMP | ELISA | Not specified, but binding curve generated |
| Biotinylated Antibody | suPAR | ELISA | Reduced specificity observed post-biotinylation |
It is important to note that biotinylation can sometimes affect the specificity of antibodies in an ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides high-quality, real-time data on the kinetics of molecular interactions. For biotinylated proteins, a streptavidin-coated sensor chip is used to capture the protein, ensuring a uniform orientation. An analyte is then flowed over the surface, and the change in the refractive index is measured to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Illustrative Data:
An application note demonstrated the use of Avi-tag biotinylated proteins with SPR to measure protein interaction kinetics. The specific and uniform capture of the biotinylated protein on the streptavidin chip allowed for accurate determination of binding affinity.
| Biotinylated Ligand | Analyte | Method | ka (1/Ms) | kd (1/s) | KD (nM) |
| Avi-tag Biotinylated Human PD-L1 | Recombinant Human PD-1 | SPR | 1.43 x 105 | 3.62 x 10-3 | 25.35 |
| Avi-tag Biotinylated Human CD155 | Recombinant Human TIGIT | SPR | 2.11 x 105 | 7.63 x 10-3 | 36.14 |
Bio-Layer Interferometry (BLI)
Similar to SPR, BLI is a label-free, real-time optical biosensing technique used to measure biomolecular interactions. Biotinylated proteins are immobilized on streptavidin-coated biosensor tips, which are then dipped into wells containing the analyte. The change in the interference pattern of light reflected from the tip surface provides information on binding kinetics. BLI is particularly well-suited for high-throughput applications and is more tolerant of crude sample matrices than SPR.
Illustrative Data:
A study comparing ELISA, SPR, and BLI for the detection of deoxynivalenol (DON) found that BLI offered a higher antibody affinity measurement compared to indirect ELISA.
| Biotinylated Ligand | Analyte | Method | ka (1/Ms) | kd (1/s) | KD (nM) |
| Biotinylated ε subunit of ATP synthase | F1(-ε) complex | BLI | 2 x 105 | 0.01 | 50 |
| Anti-DON Antibody | DON-OVA | BLI | Not specified | Not specified | Lower KD than ELISA |
Flow Cytometry
Flow cytometry is an essential tool for analyzing the interaction of biotinylated proteins with cell surface receptors in a heterogeneous cell population. Cells are incubated with the biotinylated protein, which is then detected using a fluorescently labeled streptavidin. This allows for the quantification of binding to specific cell types within a mixed population.
Illustrative Data:
A protocol using a biotinylated chemokine, CXCL12-biotin, demonstrates how flow cytometry can be used to measure receptor-mediated internalization. The binding and subsequent internalization of the chemokine by cells expressing its receptor, CXCR4, can be monitored by the increase in cellular fluorescence.
| Biotinylated Ligand | Cell Type | Target Receptor | Readout |
| CXCL12-biotin | U937 cells | CXCR4 | Cellular Fluorescence (Internalization) |
| Biotinylated Antibody | Human PBMCs | Cell Surface Antigens | % Positive Cells, MFI |
Experimental Workflows & Signaling Pathways
To visually represent the methodologies and interactions described, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Validating Biotin-PEG24-Acid Conjugate Binding to Streptavidin
For researchers, scientists, and drug development professionals, the robust validation of molecular interactions is paramount. This guide provides a comprehensive comparison of methods to validate the binding of Biotin-PEG24-Acid conjugates to streptavidin, offering detailed experimental protocols and supporting data to ensure the integrity of your conjugation and subsequent applications.
The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range.[1][2][3] This remarkable affinity has made it an indispensable tool in various biotechnological applications, including immunoassays, affinity chromatography, and drug delivery.[1][2] this compound is a high-purity biotinylation reagent that features a long polyethylene glycol (PEG) spacer, which enhances solubility, reduces steric hindrance, and provides flexibility for efficient binding to streptavidin. This guide will delve into the methods used to confirm this critical interaction.
Comparison of Biotin-PEG Conjugates for Streptavidin Binding
The length of the PEG spacer in biotin conjugates can influence the accessibility of the biotin moiety to the binding pockets of streptavidin, potentially affecting binding kinetics and affinity. Below is a comparison of this compound with other commercially available alternatives.
| Product | Spacer Length (PEG units) | Molecular Weight | Key Features |
| This compound | 24 | ~1373 g/mol | Long, hydrophilic spacer enhances solubility and reduces steric hindrance. |
| Biotin-PEG12-Acid | 12 | ~845 g/mol | Shorter spacer, may be suitable for applications where a smaller conjugate size is critical. |
| Biotin-PEG36-Acid | 36 | ~1901 g/mol | Very long spacer, offering maximum flexibility and distance from the conjugated molecule. |
| Biotin-Acid | 0 | ~244 g/mol | No spacer, potential for steric hindrance depending on the conjugated molecule. |
Experimental Validation of Biotin-Streptavidin Binding
Several well-established methods can be employed to validate the binding of your this compound conjugate to streptavidin. The choice of method will depend on the available equipment, the nature of the conjugated molecule, and the desired quantitative output.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
This is a highly sensitive and common method for quantifying biomolecular interactions. A competitive ELISA format is particularly useful for this validation.
Experimental Protocol: Competitive ELISA for this compound Binding
Materials:
-
Streptavidin-coated 96-well microplate
-
This compound conjugate (your sample)
-
Biotinylated Horseradish Peroxidase (Biotin-HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Blocking: Add 200 µL of Blocking Buffer to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 300 µL of Wash Buffer per well.
-
Competition: Prepare serial dilutions of your this compound conjugate in PBS. In a separate tube, mix each dilution with a constant concentration of Biotin-HRP.
-
Incubation: Add 100 µL of the this compound/Biotin-HRP mixture to the wells. Include a control with only Biotin-HRP. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Interpretation: A decrease in absorbance with increasing concentration of your this compound conjugate indicates successful binding, as it competes with Biotin-HRP for the streptavidin binding sites.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and simple colorimetric method to quantify the amount of biotin in a sample.
Experimental Protocol: HABA Assay for Biotin Quantification
Materials:
-
Streptavidin solution
-
HABA solution
-
This compound conjugate (your sample)
-
Phosphate Buffer (pH 7.0)
-
Spectrophotometer (500 nm)
-
Cuvettes
Procedure:
-
Blank: To a cuvette, add streptavidin solution and HABA solution in phosphate buffer. Mix and measure the absorbance at 500 nm.
-
Sample Measurement: Add a known volume of your this compound conjugate to the cuvette from step 1.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Measurement: Measure the absorbance at 500 nm.
Data Interpretation: Biotin displaces HABA from the streptavidin, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in your sample.
Quantitative Comparison of Binding Assays
| Assay Method | Principle | Advantages | Disadvantages | Typical Output |
| Competitive ELISA | Competition for binding sites | High sensitivity and specificity; widely used and understood. | Requires specific reagents (e.g., enzyme-conjugated biotin); multi-step process. | IC50 value (concentration for 50% inhibition) |
| HABA Assay | Dye displacement | Rapid and simple; requires only a spectrophotometer. | Lower sensitivity compared to ELISA; potential for interference from other substances. | Biotin concentration (µg/mL) |
| Fluorescence-Based Assay | Detection of fluorescently labeled streptavidin | High sensitivity; can be used for imaging applications. | Requires a fluorometer or fluorescence microscope; potential for photobleaching. | Fluorescence intensity |
Visualizing the Workflow and Principles
To further clarify the experimental processes, the following diagrams illustrate the workflow for validating biotin-streptavidin binding and the principle of the competitive ELISA.
Caption: Experimental workflow for validating biotin-streptavidin binding.
Caption: Principle of the competitive ELISA for biotin binding.
By following these protocols and understanding the principles behind them, researchers can confidently validate the binding of their this compound conjugates, ensuring the reliability of their downstream applications.
References
- 1. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin-PEG24-Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG24-Acid, a biotinylation reagent commonly used in research and development. While this compound and similar PEGylated biotin compounds are generally not classified as hazardous substances, it is crucial to follow established safety protocols to minimize environmental impact and maintain regulatory compliance.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental contact.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[2] |
It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to avoid the inhalation of any fine particles. In the event of accidental skin or eye contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundational step in safe disposal.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.
-
Collect any materials contaminated with this compound, such as weigh boats, pipette tips, and microfuge tubes, in a designated, sealed plastic bag or container. Label this container as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The container should be designated for non-halogenated organic waste, depending on the solvent used.
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance. The label should include:
-
The full chemical name: "this compound"
-
The concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator or lab group
-
Any associated hazards (though generally considered non-hazardous, it is good practice to note it is a chemical waste product)
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is crucial to prevent accidents and ensure safety until it can be collected for disposal.
-
Store waste containers in a designated and well-ventilated area.
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent spills.
-
Ensure all waste containers are securely sealed to prevent leaks or evaporation.
-
Store waste away from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.
-
Follow their specific procedures for waste collection and documentation.
-
Do not attempt to dispose of the chemical waste through standard trash or sewer systems without prior approval from your EHS department. While some non-hazardous chemicals can be disposed of in this manner, it requires a formal evaluation and approval from the relevant institutional body.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG24-Acid
Essential protocols for the safe handling, storage, and disposal of Biotin-PEG24-Acid are critical for ensuring laboratory safety and experimental integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and build a strong foundation of safety in your laboratory.
This compound is a biotinylation reagent that features a terminal carboxylic acid and a 24-unit polyethylene glycol (PEG) spacer. This structure provides excellent solubility and reduces steric hindrance, making it a valuable tool for bioconjugation, assay development, and drug delivery systems.[1] While Safety Data Sheets (SDS) for the biotin component alone indicate it is not classified as a hazardous substance, proper handling of any chemical reagent is paramount.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE to mitigate potential exposure.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes or aerosols. For tasks with a higher risk of splashing, a face shield in addition to goggles is recommended. |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat provides a barrier against accidental spills. For larger quantities or procedures with a higher risk of splashing, a disposable gown made of a low-permeability fabric is advised. |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area. If handling large quantities or creating dust/aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: From Receipt to Reaction
A structured workflow is crucial for the safe and effective use of this compound.
Storage: Upon receipt, this compound should be stored at –20°C in a dry, dark environment. It is important to protect the compound from moisture.
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry
A common application of this compound is the biotinylation of proteins or other amine-containing molecules. This is often achieved through the formation of an amide bond using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound in an appropriate anhydrous solvent such as DMF or DMSO before diluting into the aqueous reaction buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix the this compound with EDC and Sulfo-NHS in the reaction buffer. A molar excess of EDC and Sulfo-NHS is typically used.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a more stable NHS ester.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated this compound solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as hydroxylamine, to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Waste Characterization:
-
Solid Waste: Unused this compound and any grossly contaminated consumables (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and purification waste containing the reagent should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
Disposal Procedure:
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: Clearly label all waste containers with their contents.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for waste pickup by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.
By implementing these safety and logistical measures, you can confidently and responsibly incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
